Emraclidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c1-12-5-13(2)25-17-11-27(10-16(12)17)19(28)6-14-8-26(9-14)15-3-4-24-18(7-15)20(21,22)23/h3-5,7,14H,6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZNKWBDTXEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170722-84-4 | |
| Record name | Emraclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170722844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2,4-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Emraclidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J241Y80EEO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emraclidine's Mechanism of Action in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emraclidine (CVL-231) is an investigational therapeutic agent for schizophrenia, operating through a novel mechanism distinct from current antipsychotic medications. As a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, this compound offers a targeted approach to ameliorate psychotic symptoms.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its preclinical pharmacology, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity. Recent Phase 2 clinical trial results are also summarized to provide a complete picture of its developmental status.
Introduction: A Novel Approach to Schizophrenia Treatment
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. For decades, the mainstay of treatment has been antipsychotics that primarily act as antagonists at the dopamine D2 receptor. While effective for many patients, these medications are often associated with significant side effects, including extrapyramidal symptoms, metabolic disturbances, and hyperprolactinemia, which can lead to poor medication adherence.
This compound represents a departure from this treatment paradigm. It is designed to indirectly modulate dopamine signaling in the striatum without directly blocking dopamine receptors.[4][5] By selectively enhancing the activity of the M4 muscarinic acetylcholine receptor, this compound aims to reduce the excessive dopamine release thought to underlie the positive symptoms of schizophrenia, potentially offering an improved side effect profile.
Core Mechanism: M4 Receptor Positive Allosteric Modulation
This compound is a positive allosteric modulator that selectively targets the M4 muscarinic acetylcholine receptor. As a PAM, this compound does not activate the M4 receptor on its own but rather enhances the receptor's response to its endogenous ligand, acetylcholine. This modulation is achieved by binding to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site). This allosteric mechanism allows for a more nuanced and potentially safer modulation of receptor activity compared to direct-acting agonists.
The M4 receptor is highly expressed in the striatum, a brain region critical for motor control and reward processing, and is known to be involved in the regulation of dopamine levels. This compound's high selectivity for the M4 receptor subtype is a key feature, as it is expected to minimize the side effects associated with the non-selective activation of other muscarinic receptor subtypes found in the periphery.
Preclinical Pharmacology: Quantitative Analysis
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and functional activity at the M4 receptor. A summary of the key quantitative data is presented below.
| Parameter | Value | Assay Type | Species | Reference |
| M4 Receptor Binding Affinity (Ki) | Data not publicly available | Radioligand Binding Assay | Human | |
| M4 Receptor Functional Potency (EC50) | Data not publicly available | Functional Assay (e.g., cAMP, Calcium Mobilization) | Human | |
| M4 Receptor Functional Efficacy (Emax) | Data not publicly available | Functional Assay (e.g., cAMP, Calcium Mobilization) | Human |
Note: Specific quantitative preclinical data (Ki, EC50, Emax) for this compound are not yet publicly available in the reviewed literature. The tables are structured to accommodate this information as it becomes available.
Signaling Pathways and Downstream Effects
The activation of the M4 receptor by acetylcholine, potentiated by this compound, initiates a cascade of intracellular signaling events that ultimately lead to a reduction in striatal dopamine release.
G-Protein Coupling and Second Messenger Modulation
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. The signaling cascade is as follows:
-
Acetylcholine Binding and this compound Potentiation: Acetylcholine binds to the orthosteric site of the M4 receptor, and this compound binds to an allosteric site, enhancing the receptor's affinity for acetylcholine and/or its ability to activate G-proteins.
-
G-Protein Activation: The activated M4 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Modulation of Striatal Dopamine Release
The reduction in cAMP levels within striatal neurons ultimately leads to a decrease in the release of dopamine. This is the key downstream effect that is hypothesized to produce the antipsychotic effects of this compound. By reducing hyperdopaminergic activity in the striatum, this compound is expected to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of M4 PAMs.
Radioligand Binding Assay for M4 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for the M4 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the M4 receptor by this compound.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [3H]-N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Test compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and a fixed concentration of [3H]NMS.
-
Add the different concentrations of this compound or vehicle.
-
Incubate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of the plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation cocktail and count the radioactivity.
-
The data are analyzed to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.
-
Functional Assay: cAMP Measurement
This assay is used to determine the functional potency (EC50) and efficacy (Emax) of this compound in modulating M4 receptor activity.
-
Objective: To measure the effect of this compound on forskolin-stimulated cAMP production in cells expressing the M4 receptor.
-
Materials:
-
Cells stably expressing the human M4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Test compound: this compound.
-
96-well or 384-well plates.
-
-
Procedure:
-
Plate the M4-expressing cells and culture overnight.
-
Pre-incubate the cells with serial dilutions of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.
-
The data are analyzed to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum effect of this compound).
-
References
Emraclidine (CVL-231): A Technical Overview of its M4 Receptor Selectivity and Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emraclidine (also known as CVL-231 or PF-06852231) is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] Developed for the potential treatment of schizophrenia and other neuropsychiatric disorders, this compound's mechanism of action represents a departure from traditional antipsychotics that primarily target dopamine D2 receptors.[4][5] By selectively enhancing the response of the M4 receptor to the endogenous neurotransmitter acetylcholine, this compound aims to modulate dopamine signaling indirectly in key brain regions like the striatum, offering a potential for antipsychotic efficacy with a more favorable side-effect profile. This technical guide provides an in-depth analysis of this compound's M4 receptor selectivity, binding profile, and the experimental methodologies used for its characterization.
M4 Receptor Binding and Functional Potency
This compound's pharmacological profile is characterized by its potent and selective positive allosteric modulation of the M4 receptor. As a PAM, this compound does not activate the M4 receptor directly but enhances the affinity and/or efficacy of acetylcholine. This activity is typically quantified by its EC50 value in functional assays, which measure the concentration of the compound required to produce 50% of its maximal effect in the presence of a fixed concentration of an agonist like acetylcholine.
Table 1: this compound (CVL-231) Functional Potency at the M4 Receptor
| Assay Type | Species | Agonist | This compound (CVL-231) EC50 |
| Calcium Mobilization | Human | Acetylcholine (EC20) | 26.6 nM |
| Calcium Mobilization | Rat | Acetylcholine (EC20) | 78.8 nM |
Data sourced from preclinical studies.
Muscarinic Receptor Subtype Selectivity
A key feature of this compound is its high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). This selectivity is crucial for minimizing the side effects associated with non-selective muscarinic agents, such as gastrointestinal disturbances. The binding affinity of this compound to these receptors is determined through radioligand binding assays, with the inhibition constant (Ki) being a key parameter.
Table 2: this compound (CVL-231) Muscarinic Receptor Binding Profile
| Receptor Subtype | Radioligand | This compound (CVL-231) Ki (nM) | Selectivity vs. M4 |
| M1 | [3H]-N-methylscopolamine | >10,000 | >375-fold |
| M2 | [3H]-N-methylscopolamine | >10,000 | >375-fold |
| M3 | [3H]-N-methylscopolamine | >10,000 | >375-fold |
| M4 | [3H]-VU6013720 | ~26.6 | - |
| M5 | [3H]-N-methylscopolamine | >10,000 | >375-fold |
Data represents typical values from in vitro binding assays.
Off-Target Binding Profile
To assess its broader selectivity and potential for off-target effects, this compound has been screened against a panel of other receptors, ion channels, and transporters. These studies have consistently demonstrated a low affinity for a wide range of non-muscarinic targets, underscoring its specific mechanism of action.
Table 3: this compound (CVL-231) Off-Target Binding Affinity
| Target | Radioligand | This compound (CVL-231) Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | >10,000 |
| Serotonin 5-HT2A | [3H]-Ketanserin | >10,000 |
| Histamine H1 | [3H]-Pyrilamine | >10,000 |
| Adrenergic α1 | [3H]-Prazosin | >10,000 |
| GABA-A | [3H]-Flunitrazepam | >1,200 |
Data from comprehensive off-target screening panels.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays for Muscarinic Receptor Affinity
These assays are performed to determine the binding affinity (Ki) of this compound for the M4 receptor and other muscarinic subtypes.
-
Membrane Preparation : Cell membranes are prepared from CHO-K1 cells stably expressing the human M4 muscarinic receptor. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Competitive Binding Assay : The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific M4 receptor radioligand (e.g., [3H]VU6013720), and varying concentrations of this compound.
-
Incubation : The plates are incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration : The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer.
-
Scintillation Counting : After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization) for M4 PAM Activity
This assay measures the ability of this compound to potentiate the M4 receptor's response to acetylcholine, typically by measuring changes in intracellular calcium levels.
-
Cell Culture : CHO cells stably co-expressing the human M4 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi5) are used.
-
Calcium Indicator Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition : The cells are then exposed to varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of acetylcholine (typically the EC20 concentration).
-
Fluorescence Measurement : Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.
-
Data Analysis : The concentration-response curves for this compound are plotted, and the EC50 value is determined using non-linear regression.
GTPγS Binding Assay for G-protein Activation
This functional assay directly measures the activation of G-proteins following receptor stimulation, providing another method to quantify the potency of a PAM.
-
Membrane Preparation : Similar to the radioligand binding assay, membranes are prepared from cells expressing the M4 receptor.
-
Assay Components : The assay mixture in each well of a 96-well plate includes the cell membranes, a fixed concentration of acetylcholine, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation : The reaction is incubated to allow for agonist- and PAM-stimulated binding of [35S]GTPγS to the G-proteins.
-
Separation : The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS, often by filtration.
-
Detection : The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis : The EC50 of this compound for stimulating [35S]GTPγS binding in the presence of acetylcholine is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
This compound's M4 PAM Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. drughunter.com [drughunter.com]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
Preclinical Pharmacology of Emraclidine (CVL-231): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emraclidine (CVL-231) is a novel, brain-penetrant, and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a key target in the striatum for regulating dopamine and acetylcholine levels.[1] Developed for the treatment of schizophrenia and Alzheimer's disease psychosis, this compound represents a targeted therapeutic approach aimed at mitigating psychotic symptoms while potentially offering a more favorable side-effect profile compared to existing antipsychotics that primarily act on dopamine D2 receptors.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the experimental methodologies used for its characterization.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[3] For decades, the mainstay of treatment has been antipsychotic medications that block dopamine D2 receptors.[4] While effective for many patients, these drugs are often associated with significant side effects, including extrapyramidal symptoms, weight gain, and metabolic disturbances.
The muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a promising therapeutic target for schizophrenia. M4 receptors are highly expressed in the striatum, a brain region critical for motor control and reward processing, where they modulate the activity of dopaminergic neurons. Activation of M4 receptors has been shown to indirectly regulate dopamine levels without direct D2 receptor blockade, offering a novel mechanism to achieve antipsychotic effects with a potentially improved safety profile. This compound (CVL-231) was designed as a selective M4 PAM to harness this therapeutic potential.
Mechanism of Action
This compound is a positive allosteric modulator, meaning it binds to a site on the M4 receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). This allosteric binding enhances the receptor's response to ACh, thereby potentiating its natural signaling cascade. The M4 receptor is coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately modulates downstream neuronal activity.
M4 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the M4 muscarinic receptor.
In Vitro Pharmacology
The preclinical in vitro evaluation of this compound established its potency, selectivity, and functional activity as an M4 PAM.
Quantitative In Vitro Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Species | Value | Assay Type | Reference |
| M4 PAM EC50 | Human | 78.8 nM | Calcium Mobilization | |
| Rat | 26.6 nM | Calcium Mobilization | ||
| M4 ACh Fold Shift | Human | ~45-fold | Calcium Mobilization | |
| Selectivity | >30 µM | |||
| vs. M1, M2, M3, M5 | Human, Rat | Inactive | Calcium Mobilization |
Experimental Protocols
This assay is a primary method for assessing the functional activity of M4 PAMs.
-
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization in cells expressing the M4 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 muscarinic receptor and a G-protein chimera (Gαqi5) that couples the Gi/o-linked M4 receptor to the calcium signaling pathway.
-
Protocol:
-
Cells are seeded into 384-well plates and cultured overnight.
-
The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Serial dilutions of this compound are added to the wells.
-
After a short pre-incubation period, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data are analyzed to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the fold-shift in the acetylcholine concentration-response curve.
-
The following diagram outlines the workflow for the calcium mobilization assay.
In Vivo Pharmacology
Preclinical in vivo studies were conducted to assess the antipsychotic-like activity and pharmacokinetic properties of this compound in animal models.
Quantitative In Vivo Data
The following table summarizes key in vivo findings for this compound.
| Parameter | Animal Model | Dosing | Effect | Reference |
| Antipsychotic-like Activity | Amphetamine-induced hyperlocomotion (Rat) | Oral | Reduction of hyperlocomotion | |
| Pharmacokinetics | Rat | Oral | Brain penetrant |
Experimental Protocols
This is a widely used preclinical model to screen for antipsychotic activity.
-
Objective: To evaluate the ability of this compound to reverse the psychostimulant effects of amphetamine.
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Rats are habituated to open-field arenas.
-
This compound or vehicle is administered orally at various doses.
-
After a pre-treatment period, amphetamine (or saline for control groups) is administered via intraperitoneal injection to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitors.
-
Data are analyzed to determine if this compound significantly attenuates the amphetamine-induced increase in locomotor activity.
-
Selectivity and Safety Pharmacology
A critical aspect of this compound's preclinical profile is its high selectivity for the M4 receptor, which is hypothesized to contribute to a more favorable side-effect profile.
Receptor Selectivity Profile
This compound demonstrates high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). This selectivity is crucial for avoiding the adverse effects associated with non-selective muscarinic agonists, such as gastrointestinal and cardiovascular side effects.
Logical Relationship of this compound's Selectivity
The following diagram illustrates the logical relationship of this compound's selective mechanism of action and its intended therapeutic and safety profile.
Conclusion
The preclinical pharmacology of this compound (CVL-231) demonstrates its profile as a potent, selective, and brain-penetrant positive allosteric modulator of the M4 muscarinic receptor. In vitro studies have confirmed its mechanism of action and high selectivity, while in vivo models have provided evidence of its potential antipsychotic-like activity. Although recent Phase 2 clinical trials in schizophrenia did not meet their primary endpoints, the preclinical data for this compound have significantly contributed to the understanding of M4 receptor pharmacology and its potential role in treating neuropsychiatric disorders. Further analysis of the clinical data in conjunction with the robust preclinical package will be crucial in determining the future development path for this compound and the broader class of M4-targeting therapeutics.
References
- 1. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Emraclidine's Modulation of Dopamine and Acetylcholine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emraclidine (also known as CVL-231 and PF-06852231) is a novel, orally bioavailable, and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It is under investigation for the treatment of schizophrenia. This document provides an in-depth technical overview of this compound's core mechanism of action, focusing on its effects on the intricate balance between the neurotransmitters dopamine and acetylcholine in the striatum. Preclinical data suggests that by selectively enhancing the activity of the M4 receptor, this compound offers a targeted approach to modulate dopamine signaling, a key pathway implicated in the pathophysiology of psychosis, without the direct D2 receptor antagonism that characterizes current antipsychotic medications. This novel mechanism holds the promise of antipsychotic efficacy with a potentially improved side-effect profile.
Introduction: The Cholinergic-Dopaminergic Interplay in Schizophrenia
The striatum, a critical brain region for motor control, reward, and motivation, is characterized by a delicate interplay between acetylcholine and dopamine. In schizophrenia, a leading hypothesis posits that hyperactive striatal dopamine signaling, particularly through the D2 receptor, contributes significantly to the positive symptoms of psychosis. Current antipsychotic drugs primarily function by blocking these D2 receptors. While effective for many patients, this direct antagonism is often associated with significant side effects, including extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic disturbances.
An alternative therapeutic strategy involves the indirect modulation of dopamine release. Striatal cholinergic interneurons release acetylcholine, which in turn influences dopamine release through various muscarinic and nicotinic receptors. The M4 muscarinic acetylcholine receptor is highly expressed on cholinergic interneurons themselves, where it functions as an autoreceptor to inhibit acetylcholine release. By reducing acetylcholine release, M4 receptor activation leads to a subsequent decrease in dopamine release from the terminals of nigrostriatal neurons. This indirect mechanism of dopamine modulation forms the scientific rationale for the development of M4-selective agonists and PAMs like this compound.
Mechanism of Action: this compound as an M4 Positive Allosteric Modulator
This compound is a positive allosteric modulator, meaning it does not directly activate the M4 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's affinity for and/or efficacy of the endogenous agonist, acetylcholine. This modulatory action is dependent on the presence of acetylcholine, allowing for a more physiological and nuanced control of M4 receptor activity compared to direct agonists.
The selective potentiation of M4 receptor signaling by this compound is hypothesized to initiate a cascade of events within the striatum, ultimately leading to a reduction in dopamine release and a rebalancing of the cholinergic-dopaminergic systems.
Quantitative Preclinical Pharmacology
The preclinical development of this compound has established its high potency and selectivity for the M4 receptor. The following tables summarize the key in vitro and in vivo quantitative data.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Species | Value | Assay Type |
| Ki (Binding Affinity) | Human | Data not publicly available | Radioligand Binding Assay |
| Rat | Data not publicly available | Radioligand Binding Assay | |
| EC50 (Functional Potency) | Human | Data not publicly available | Calcium Mobilization Assay |
| Rat | Data not publicly available | Calcium Mobilization Assay | |
| Emax (Maximum Efficacy) | Human | Data not publicly available | Calcium Mobilization Assay |
| Rat | Data not publicly available | Calcium Mobilization Assay |
Note: Specific quantitative values for Ki, EC50, and Emax for this compound are not yet publicly available in the reviewed literature. The compound is described as a "highly selective" and "potent" M4 PAM based on internal preclinical data from Cerevel Therapeutics (now part of AbbVie).
Table 2: In Vivo M4 Receptor Occupancy of this compound in Non-Human Primates
| Dose | Route of Administration | Brain Region | Receptor Occupancy (%) | Method |
| Dose-dependent | Intravenous | Striatum (Caudate & Putamen) | Dose-dependent increase | PET Imaging with [11C]MK-6884 |
This study demonstrates target engagement in a living brain, confirming that this compound reaches and binds to M4 receptors in a key therapeutic area in a dose-dependent manner.
Experimental Protocols
M4 Receptor Binding Affinity Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the M4 muscarinic acetylcholine receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat M4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A specific radioligand for the M4 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Assay: A competition binding assay is performed in a 96-well plate format. A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
M4 Receptor Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a positive allosteric modulator of the M4 receptor.
Methodology:
-
Cell Line: A cell line co-expressing the human or rat M4 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi) is used.
-
Calcium Indicator Dye: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay: The assay is performed in a 96- or 384-well plate format using a fluorescence plate reader.
-
Compound Addition: Cells are first incubated with varying concentrations of this compound.
-
Agonist Stimulation: A sub-maximal concentration (EC20) of acetylcholine is then added to the wells to stimulate the M4 receptors.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically.
-
Data Analysis: The data are plotted as the potentiation of the acetylcholine response versus the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the Emax (the maximum potentiation effect).
In Vivo Microdialysis for Striatal Acetylcholine and Dopamine
Objective: To measure the effect of this compound on the extracellular levels of acetylcholine and dopamine in the striatum of freely moving rats.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
-
Surgical Implantation: Under anesthesia, a guide cannula for a microdialysis probe is stereotaxically implanted into the striatum.
-
Recovery: Animals are allowed to recover from surgery for a defined period.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: this compound or vehicle is administered systemically (e.g., subcutaneously or orally).
-
Neurotransmitter Analysis: The concentrations of acetylcholine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for dopamine) or tandem mass spectrometry (for acetylcholine).
-
Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline levels before drug administration.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
The Discovery and Synthesis of Emraclidine (PF-06852231): A Selective M4 Muscarinic Receptor Positive Allosteric Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emraclidine (also known as PF-06852231 and CVL-231) is a potent, brain-penetrant, and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] Developed as a potential novel treatment for schizophrenia, its mechanism of action offers an alternative to the direct dopamine receptor antagonism characteristic of current antipsychotics.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, and key preclinical and clinical data of this compound. Detailed experimental protocols and structured data tables are presented to facilitate understanding and further research in this area.
Introduction: The Rationale for M4 Receptor Modulation in Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[4] For decades, the mainstay of treatment has been antipsychotic medications that primarily act as antagonists at the dopamine D2 receptor.[2] While effective for many patients, these medications are often associated with significant side effects, including extrapyramidal symptoms, weight gain, and metabolic disturbances, which can lead to non-adherence.
The muscarinic acetylcholine receptor system has emerged as a promising alternative therapeutic target. Specifically, the M4 receptor subtype is highly expressed in the striatum, a key brain region implicated in the pathophysiology of psychosis. Activation of M4 receptors has been shown to indirectly modulate dopamine signaling, suggesting that a selective M4 agonist could achieve antipsychotic efficacy without the side effects of direct dopamine blockade. This compound was designed as a positive allosteric modulator to enhance the response of the M4 receptor to the endogenous neurotransmitter acetylcholine, offering a nuanced approach to receptor modulation.
Discovery of this compound
The discovery of this compound stemmed from a focused drug discovery program aimed at identifying a brain-penetrant, selective M4 PAM with suitable properties for clinical development. The lead optimization process involved iterative modifications of a core chemical scaffold to improve potency, selectivity, and pharmacokinetic parameters.
Lead Identification and Optimization
The discovery process, as detailed in the Journal of Medicinal Chemistry, likely began with high-throughput screening to identify initial "hit" compounds that demonstrated M4 PAM activity. Subsequent medicinal chemistry efforts focused on structure-activity relationship (SAR) studies to enhance the desired properties. A major challenge in the development of M4 PAMs has been achieving a balance between high potency and the ability to penetrate the blood-brain barrier. The chemical structure of this compound, 1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]ethanone, reflects the culmination of these optimization efforts.
Preclinical Pharmacology
This compound demonstrated high potency and selectivity for the human M4 receptor in vitro. It exhibits more than 1000-fold selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5). In vivo studies in animal models confirmed its potential as an antipsychotic agent. For instance, this compound was shown to inhibit amphetamine-induced locomotor activity in mice and reverse prepulse inhibition deficits in rats, both established preclinical models of psychosis.
Synthesis of this compound
A detailed synthetic route for this compound has been described. The following is a generalized representation of the likely synthetic strategy, intended for illustrative purposes. For a definitive, step-by-step protocol, consulting the primary literature, such as the referenced Journal of Medicinal Chemistry article, is essential.
General Synthetic Scheme
The synthesis of this compound likely involves a multi-step process, culminating in the coupling of two key heterocyclic fragments. A plausible retrosynthetic analysis would disconnect the molecule at the amide bond, leading to a dihydropyrrolopyridine intermediate and an azetidine-containing side chain.
Caption: Generalized synthetic workflow for this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Receptor Selectivity of this compound
| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. M4 |
| M4 | 12.3 | - |
| M1 | 4,798 | >390x |
| M2 | >10,000 | >813x |
| M3 | >10,000 | >813x |
| M5 | >10,000 | >813x |
| Data sourced from Cayman Chemical product information, citing Butler, C.R., et al. (2024). |
Table 2: Summary of Phase 1b Clinical Trial Results in Schizophrenia
| Treatment Group | N | Baseline PANSS (Mean) | LS Mean Change from Baseline at Week 6 | p-value vs. Placebo |
| This compound 30mg QD | 27 | - | -12.7 | 0.023 |
| This compound 20mg BID | 27 | - | -11.1 | 0.047 |
| Placebo | 27 | - | - | - |
| Data from a Phase 1b trial as reported in Wikipedia. |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Median Time to Maximum Concentration (Tmax) | ~1 hour |
| Bioavailability | Brain-penetrant |
| Metabolism | Metabolite CV-0000364 has been studied |
| Elimination | - |
| Data from a Phase 1b clinical trial and a food effect study. |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. As a PAM, it does not directly activate the receptor but rather enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.
Caption: Signaling pathway of the M4 receptor modulated by this compound.
Activation of the Gi/o pathway by the M4 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This cascade ultimately results in the modulation of downstream effectors, including a reduction in dopamine release in the striatum. This indirect regulation of dopamine is hypothesized to be the source of this compound's antipsychotic effects.
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of this compound. These are generalized and should be adapted based on specific laboratory conditions and reagents.
In Vitro M4 Receptor Functional Assay (Calcium Flux)
Objective: To determine the potency of this compound as a PAM at the human M4 receptor.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human M4 muscarinic receptor and a G-protein chimeric construct (e.g., Gαqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.
-
Compound Addition: A range of concentrations of this compound (or vehicle) is added to the wells, followed by a sub-maximal concentration (EC20) of acetylcholine.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
References
- 1. A Phase 1, Randomized, Placebo-controlled Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of this compound Following Multiple Ascending Oral Doses in Healthy Elderly Subjects - AdisInsight [adisinsight.springer.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Emraclidine: A Technical Guide to Pharmacokinetics and Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available pharmacokinetic and brain penetrance data for Emraclidine (also known as CVL-231 and PF-06852231), a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This compound was in development for the treatment of schizophrenia and Alzheimer's disease psychosis.[1][2][3] This document summarizes key findings from clinical trials and preclinical research, offering insights into the drug's absorption, distribution, and central nervous system penetrance. While extensive quantitative data remains proprietary, this guide collates all publicly available information to support ongoing research and development efforts in neuropsychiatric drug discovery.
Mechanism of Action: M4 Receptor Modulation
This compound selectively targets the M4 muscarinic acetylcholine receptor, which is predominantly expressed in the striatum.[1] As a positive allosteric modulator, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine. The prevailing hypothesis is that activation of M4 receptors in the striatum indirectly regulates and reduces dopamine signaling without directly blocking dopamine D2 receptors, the primary mechanism of action for many current antipsychotics.[4] This targeted approach is intended to achieve antipsychotic efficacy while potentially mitigating the motor and metabolic side effects associated with direct dopamine receptor antagonism.
Pharmacokinetics
Clinical pharmacokinetic data for this compound has been primarily derived from Phase 1 studies. These studies aimed to establish the safety, tolerability, and appropriate dosing based on pharmacokinetic profiles.
Human Pharmacokinetic Profile
The Phase 1b trial in patients with schizophrenia provided initial insights into the pharmacokinetic profile of this compound. The drug was found to be rapidly absorbed following oral administration. Further studies have been conducted to evaluate the effect of food on its pharmacokinetics and its behavior in specific populations, such as those with renal impairment, though results are not yet fully published.
| Parameter | Finding | Source |
| Absorption | Rapidly absorbed following oral administration. | The Lancet |
| Time to Maximum Concentration (Tmax) | Median Tmax of 1 hour for both 30 mg once daily and 20 mg twice daily regimens. | The Lancet |
| Steady-State Exposure (AUC) | Associated with high between-participant variability (coefficient of variation >80%). | The Lancet |
Preclinical Pharmacokinetics (Reference Compound)
While specific preclinical pharmacokinetic data for this compound is not publicly available, research on other novel M4 PAMs provides a valuable reference for the types of parameters assessed during drug development. The following table details the pharmacokinetic profile of VU6016235, a selective M4 PAM, in rats.
Disclaimer: The data below is for the reference compound VU6016235 and is NOT data for this compound. It is presented for illustrative purposes to an audience of drug development professionals.
| Parameter | Value (for VU6016235 in rats) | Source |
| Oral Bioavailability (F%) | ≥100% (at 3 mg/kg), 84% (at 30 mg/kg) | PMC |
| Plasma Clearance | 4.9 mL/min/kg | PMC |
| Volume of Distribution (Vd) | 1.3 L/kg | PMC |
| Elimination Half-life (t1/2) | 3.4 hours | PMC |
Brain Penetrance
A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier. This compound is consistently described as a "brain-penetrant" molecule in the scientific literature. However, quantitative data, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), for this compound has not been publicly disclosed.
Preclinical Brain Penetrance (Reference Compound)
To illustrate how brain penetrance is quantitatively assessed for M4 PAMs, the table below shows data for the reference compound VU6016235 in rats. The Kp,uu is a key metric as it indicates the extent of CNS penetration, accounting for plasma and brain tissue binding, and is a predictor of the pharmacologically active concentration at the target site. A Kp,uu value close to 1 suggests unrestricted passage across the blood-brain barrier.
Disclaimer: The data below is for the reference compound VU6016235 and is NOT data for this compound. It is presented for illustrative purposes.
| Parameter | Value (for VU6016235 in rats) | Source |
| Brain-to-Plasma Ratio (Kp) | 0.62 - 0.82 (at 90 min post-dose, 1-10 mg/kg) | PMC |
| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | 0.41 - 0.55 (at 90 min post-dose, 1-10 mg/kg) | PMC |
Experimental Protocols
Detailed experimental protocols for this compound are primarily available through clinical trial registrations and publications.
Clinical Pharmacokinetic Study Design (Phase 1b)
The Phase 1b trial was a two-part study conducted in the USA in patients with schizophrenia.
-
Part A (Multiple Ascending Dose): This part evaluated the safety, tolerability, and pharmacokinetics of ascending oral doses of this compound (ranging from 5 mg to 40 mg, with 40 mg administered as 20 mg twice daily) in participants with stable schizophrenia.
-
Part B (Randomized, Placebo-Controlled): This part assessed the safety and tolerability of this compound 30 mg once daily and 20 mg twice daily compared to placebo over a 6-week period in adults with acute schizophrenia.
-
Pharmacokinetic Sampling: In Part A, plasma samples for pharmacokinetic analysis were collected at predefined time points to characterize the drug's concentration-time profile.
Bioanalytical Method
Plasma concentrations of this compound were determined using a validated analytical method, which is standard practice in clinical drug development.
-
Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Lower Limit of Quantification (LLOQ): 0.100 ng/mL.
Summary
This compound is a brain-penetrant, selective M4 positive allosteric modulator that demonstrated rapid oral absorption in clinical trials. While specific quantitative details regarding its full pharmacokinetic profile and brain-to-plasma concentration ratios are not publicly available, the information gathered from Phase 1 studies provides a foundational understanding for researchers. The use of validated LC-MS/MS methods for plasma concentration analysis underscores the robustness of the clinical data collection. Further publication of results from dedicated pharmacokinetic studies will be necessary to provide a more complete picture of this compound's disposition in humans.
References
- 1. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Emraclidine (CVL-231): A Technical Guide on its Potential for Alzheimer's Disease Psychosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimers: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information presented is based on publicly available data and is subject to change as research and development progress.
Executive Summary: Emraclidine (CVL-231) is an investigational, orally administered, highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1] Developed by Cerevel Therapeutics, now part of AbbVie, it represents a novel therapeutic approach for psychotic disorders.[2] While initial development focused on schizophrenia, recent setbacks in Phase 2 trials for this indication have shifted focus towards its potential in neurodegenerative psychoses, including Alzheimer's disease psychosis (ADP).[3] This guide provides an in-depth technical overview of this compound, its mechanism of action, available clinical and preclinical data, and the scientific rationale for its continued investigation in ADP.
Introduction: The Unmet Need in Alzheimer's Disease Psychosis
Psychosis, characterized by delusions and hallucinations, is a common and debilitating neuropsychiatric symptom of Alzheimer's disease, affecting 40-60% of individuals with the condition.[4] ADP is associated with a more rapid cognitive decline, increased caregiver burden, and earlier institutionalization.[4] Current treatments, primarily off-label use of atypical antipsychotics, offer limited efficacy and are associated with significant safety concerns, including an increased risk of mortality. This highlights a critical unmet need for novel, safer, and more effective therapeutic interventions.
This compound: Mechanism of Action
This compound is not a direct agonist of the M4 receptor but rather a positive allosteric modulator. This means it binds to a different site on the receptor than the endogenous ligand, acetylcholine, and enhances the receptor's response when acetylcholine is present. This selective modulation of the M4 receptor is hypothesized to offer a more targeted therapeutic effect with a better safety profile compared to non-selective muscarinic agents.
The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The M4 receptors are strategically located in key brain regions implicated in psychosis, such as the striatum, hippocampus, and neocortex.
The therapeutic rationale for M4 receptor modulation in psychosis stems from its ability to indirectly regulate dopamine signaling in the striatum. By potentiating the inhibitory effects of acetylcholine on dopamine release, this compound is thought to reduce the hyperdopaminergic state associated with psychosis without directly blocking dopamine D2 receptors, the mechanism of action of most current antipsychotics. This targeted approach is expected to minimize the motor side effects (extrapyramidal symptoms) and metabolic disturbances commonly associated with D2 receptor antagonists.
Preclinical Data
While specific preclinical studies of this compound in animal models of Alzheimer's disease psychosis have not been detailed in publicly available sources, the general approach for evaluating M4 PAMs in psychosis models provides a framework for its potential efficacy.
-
In Vitro Characterization of M4 PAM Activity: The activity of M4 PAMs like this compound is typically characterized using in vitro assays. A common method is the calcium mobilization assay in cell lines (e.g., CHO cells) co-expressing the human M4 receptor and a promiscuous G-protein like Gqi5. In this assay, receptor activation leads to an increase in intracellular calcium, which can be measured using a fluorescent indicator. The potency of the PAM is determined by its ability to shift the concentration-response curve of a known M4 agonist (like acetylcholine) to the left.
-
Preclinical Models of Psychosis: The antipsychotic potential of M4 PAMs has been evaluated in rodent models that mimic aspects of psychosis. A standard model is the amphetamine-induced hyperlocomotion (AHL) model . Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity in rodents. The ability of a test compound to reduce this hyperactivity is indicative of its potential antipsychotic efficacy.
Based on its mechanism of action, this compound would be expected to demonstrate potent and selective positive allosteric modulation at the M4 receptor in vitro. In preclinical models of psychosis, it would be hypothesized to reduce hyperlocomotion at doses that do not cause significant motor side effects. One preclinical study noted that this compound was found to be inactive in the Y-maze memory assay, suggesting that M1 receptor activity, which this compound lacks, may be more critical for cognition in rodent models.
Clinical Development and Data
This compound's clinical development has primarily focused on schizophrenia, with more recent and less mature exploration in Alzheimer's disease.
-
Phase 1b Study (NCT04136873): This study in patients with acute schizophrenia showed promising results. Both 30 mg once-daily and 20 mg twice-daily doses of this compound demonstrated statistically significant and clinically meaningful improvements in the Positive and Negative Syndrome Scale (PANSS) total score at 6 weeks compared to placebo. The treatment was generally well-tolerated, with a notable lack of extrapyramidal symptoms and weight gain.
| Phase 1b Efficacy Data (Schizophrenia) | This compound 30mg QD (n=27) | This compound 20mg BID (n=27) | Placebo (n=27) |
| Baseline PANSS Total Score (Mean) | N/A | N/A | N/A |
| LS Mean Change from Baseline at Week 6 | -12.7 | -11.1 | N/A |
| p-value vs. Placebo | 0.023 | 0.047 | N/A |
| Cohen's d | 0.68 | 0.59 | N/A |
| Data sourced from Wikipedia, citing the Lancet publication. |
-
Phase 2 EMPOWER Trials (EMPOWER-1 & EMPOWER-2): In November 2024, AbbVie announced that these two Phase 2 trials in adults with schizophrenia experiencing an acute exacerbation of psychosis did not meet their primary endpoint. This compound failed to show a statistically significant reduction in the PANSS total score compared to placebo at week 6. Despite the lack of efficacy, the safety profile remained consistent with the Phase 1b trial, being generally well-tolerated.
| Phase 2 EMPOWER-1 Adverse Events (>5%) | This compound 10mg QD | This compound 30mg QD | Placebo |
| Headache | 14.1% | 13.2% | 9.4% |
| Dry Mouth | 3.9% | 9.3% | 2.3% |
| Dyspepsia | 3.9% | 7.8% | 3.1% |
| Phase 2 EMPOWER-2 Adverse Events (>5%) | This compound 15mg QD | This compound 30mg QD | Placebo |
| Headache | 14.6% | 13.0% | 10.8% |
| Dry Mouth | 0.8% | 5.3% | 0.8% |
| Data extracted from AbbVie's press release. |
As of late 2025, this compound is in early-stage clinical development for dementia associated with Alzheimer's disease. Following the schizophrenia trial failures, AbbVie has indicated a path forward for this compound as a potential monotherapy for psychosis related to Alzheimer's and Parkinson's diseases. The company is reportedly conducting dose-ranging studies for these neurodegenerative conditions, with plans for Phase 2 trials anticipated in 2026.
Clinical Trial Protocol (Hypothetical for ADP): A future Phase 2 trial for this compound in ADP would likely involve a randomized, double-blind, placebo-controlled design.
-
Population: Participants would be individuals with a diagnosis of probable Alzheimer's disease and clinically significant psychosis.
-
Intervention: Oral, once-daily this compound at one or more dose levels versus placebo.
-
Primary Endpoint: A common primary endpoint would be the change from baseline in the Neuropsychiatric Inventory-Nursing Home (NPI-NH) Psychosis subscale score (delusions and hallucinations).
-
Secondary Endpoints: These could include measures of overall clinical impression of change (e.g., CGI-C), caregiver burden, and safety and tolerability.
Future Directions and Conclusion
The failure of this compound to meet its primary efficacy endpoint in the Phase 2 schizophrenia trials, despite a promising Phase 1b study, raises important questions. AbbVie is continuing to analyze the data, with some commentary suggesting high placebo response rates at certain trial sites may have been a confounding factor.
Despite this setback, the strong safety and tolerability profile of this compound provides a solid foundation for its continued investigation in vulnerable populations such as the elderly with Alzheimer's disease psychosis. The distinct pathophysiology of psychosis in schizophrenia versus Alzheimer's disease may also mean that the M4 mechanism has a more pronounced effect in the context of neurodegeneration.
For drug development professionals, the story of this compound underscores both the promise of novel, targeted mechanisms and the inherent risks of clinical development in complex neuropsychiatric disorders. The strategic pivot to Alzheimer's disease psychosis will be closely watched by the scientific community. Future success will depend on demonstrating a clear efficacy signal in a well-designed clinical program in the ADP population, where the need for a safe and effective treatment remains immense.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound fails to meet primary endpoint in schizophrenia trials [worldpharmaceuticals.net]
- 3. AbbVie Revamps Strategy for this compound After Schizophrenia Trial Setback [noahai.co]
- 4. Animal Models of Psychosis in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of M4 Positive Allosteric Modulators in the Treatment of Psychosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antipsychotic drug development is undergoing a significant paradigm shift, moving beyond the traditional dopamine D2 receptor antagonism that has been the cornerstone of treatment for over half a century. A highly promising and mechanistically novel approach targets the muscarinic acetylcholine receptor subtype 4 (M4). Positive allosteric modulators (PAMs) of the M4 receptor offer the potential for a more refined and targeted therapeutic intervention for psychosis, a core symptom of schizophrenia and other neuropsychiatric disorders. This technical guide provides an in-depth exploration of the core scientific principles, preclinical and clinical evidence, and key experimental methodologies related to the development of M4 PAMs for the treatment of psychosis.
Mechanism of Action: A Novel Approach to Modulating Dopaminergic Hyperactivity
M4 receptors are G-protein coupled receptors (GPCRs) predominantly coupled to the Gαi/o signaling pathway.[1] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] M4 receptors are strategically expressed in key brain regions implicated in psychosis, most notably the striatum, where they are co-expressed with dopamine D1 receptors on spiny projection neurons.[3][4] This localization positions them to potently modulate the dopaminergic system, which is known to be hyperactive in psychosis.
Unlike traditional antipsychotics that directly block dopamine D2 receptors, M4 PAMs offer a more nuanced, indirect modulation of dopamine signaling. By enhancing the effect of the endogenous neurotransmitter acetylcholine, M4 PAMs potentiate the inhibitory effect of M4 receptor activation on striatal neurons. This, in turn, is thought to reduce the excessive dopamine release that underlies psychotic symptoms. This indirect mechanism of action is hypothesized to lead to a more favorable side-effect profile, potentially avoiding the motor and metabolic adverse effects commonly associated with D2 receptor antagonists.
Recent research has also uncovered a novel signaling pathway involving cannabinoid type-2 (CB2) receptors. Studies have shown that the antipsychotic-like effects of M4 PAMs and their ability to induce a sustained depression of striatal dopamine release are dependent on intact CB2 receptor signaling. This finding suggests a complex interplay between the cholinergic, endocannabinoid, and dopaminergic systems in the therapeutic effects of M4 PAMs.
Signaling Pathway of M4 Receptor Activation
Preclinical Evidence
A substantial body of preclinical evidence supports the antipsychotic potential of M4 PAMs. These studies have utilized a range of in vitro and in vivo models to characterize the pharmacological properties and behavioral effects of these compounds.
In Vitro Assays
In vitro studies are crucial for determining the potency, selectivity, and mechanism of action of M4 PAMs. Key assays include:
-
cAMP Assays: These assays measure the ability of M4 PAMs to potentiate the acetylcholine-mediated inhibition of forskolin-stimulated cAMP production in cells expressing the M4 receptor. This provides a quantitative measure of their functional activity.
-
Calcium Mobilization Assays: While M4 receptors primarily couple to Gαi/o, promiscuous coupling to Gαq can be engineered into cell lines to enable measurement of calcium mobilization as a readout of receptor activation.
-
Radioligand Binding Assays: These assays are used to determine the binding affinity of M4 PAMs to the M4 receptor and to assess their selectivity against other muscarinic receptor subtypes and other off-target proteins.
In Vivo Behavioral Models
Animal models of psychosis are essential for evaluating the potential therapeutic efficacy of M4 PAMs. Several well-validated models are routinely used:
-
Amphetamine-Induced Hyperlocomotion: Amphetamine induces an increase in locomotor activity in rodents by enhancing dopamine release, mimicking certain aspects of psychosis. The ability of M4 PAMs to attenuate this hyperlocomotion is a strong indicator of their antipsychotic potential.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia. M4 PAMs have been shown to reverse pharmacologically-induced deficits in PPI in rodents.
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test is highly predictive of clinical antipsychotic efficacy.
Quantitative Preclinical Data for Representative M4 PAMs
| Compound | Assay | Species | Effect | Reference |
| VU0152100 | Amphetamine-Induced Hyperlocomotion | Rat, Mouse | Dose-dependently reverses hyperlocomotion | |
| Prepulse Inhibition (Apomorphine-induced deficit) | Rat | Reverses deficit | ||
| In Vivo Microdialysis (Striatum) | Rat | Reverses amphetamine-induced increase in dopamine | ||
| VU0467154 | Amphetamine Sensitization | Mouse | Inhibits development and expression | |
| Spontaneous Locomotion | Mouse | Significantly reduces | ||
| MK-801-Induced Cognitive Deficits | Rodent | Ameliorates behavioral, cognitive, and neurochemical impairments | ||
| LY2033298 | Conditioned Avoidance Response (with oxotremorine) | Rat | Attenuates CAR | |
| Prepulse Inhibition (Apomorphine-induced deficit, with oxotremorine) | Rat | Reverses deficit |
Clinical Development
The promising preclinical data for M4 PAMs have led to their advancement into clinical trials for the treatment of schizophrenia.
-
Emraclidine (CVL-231): this compound is a selective M4 PAM that has been evaluated in clinical trials for schizophrenia. An initial Phase 1b trial showed clinically meaningful and statistically significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score in patients with acute psychosis. However, a subsequent Phase 2 trial did not meet its primary endpoint of a statistically significant improvement in PANSS total score compared to placebo.
-
Xanomeline-Trospium (KarXT): While not a PAM, the M1/M4-preferring agonist xanomeline, in combination with the peripherally restricted muscarinic antagonist trospium, has demonstrated significant efficacy in treating the positive and negative symptoms of schizophrenia in multiple Phase 3 trials. The success of this agent has provided strong clinical validation for targeting muscarinic receptors in psychosis and has paved the way for the development of more selective M4 modulators.
Summary of Key Clinical Trial Findings
| Drug | Mechanism | Phase | Key Finding | Reference |
| This compound | M4 PAM | Phase 1b | Statistically significant improvement in PANSS total score | |
| Phase 2 | Did not meet primary endpoint | |||
| Xanomeline-Trospium | M1/M4 Agonist + Peripheral Antagonist | Phase 3 | Significant improvement in positive and negative symptoms |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development of M4 PAMs. The following sections provide methodologies for key in vitro and in vivo assays.
Workflow for Preclinical Evaluation of M4 PAMs
Protocol: Amphetamine-Induced Hyperlocomotion in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old) are group-housed and habituated to the testing room for at least 1 hour before the experiment.
-
Apparatus: The test is conducted in open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated photobeam systems to track locomotor activity.
-
Procedure:
-
Mice are placed individually into the open-field arenas and allowed to habituate for 30-60 minutes.
-
Following habituation, mice are administered the M4 PAM or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage).
-
After a pre-treatment period (typically 30-60 minutes), mice are injected with d-amphetamine (e.g., 1-3 mg/kg, i.p.).
-
Locomotor activity is then recorded for 60-120 minutes.
-
-
Data Analysis: Total distance traveled, or the number of photobeam breaks, is measured. Data are typically analyzed using a two-way ANOVA with treatment and time as factors.
Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed and handled for several days before testing.
-
Apparatus: The test is performed in a startle chamber that minimizes external noise and vibration. The chamber contains a restrainer to limit movement and a piezoelectric transducer to detect the startle response.
-
Procedure:
-
Rats are placed in the restrainer within the startle chamber and allowed a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + pulse trials: A weaker acoustic stimulus (prepulse; e.g., 73, 79, or 85 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented.
-
-
The M4 PAM or vehicle is administered prior to the test session according to its pharmacokinetic profile. A psychostimulant such as apomorphine or amphetamine can be used to induce a PPI deficit.
-
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100. Data are analyzed using a repeated-measures ANOVA.
Protocol: In Vivo Microdialysis for Striatal Dopamine Measurement
-
Animals and Surgery: Male Wistar rats (280-350 g) are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum. Animals are allowed to recover for several days.
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period of 1-2 hours, baseline dialysate samples are collected every 20 minutes.
-
The M4 PAM or vehicle is administered, followed by a challenge with a dopamine-releasing agent like amphetamine.
-
Dialysate samples continue to be collected for several hours.
-
-
Neurochemical Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline average. The effects of the M4 PAM on basal and amphetamine-stimulated dopamine release are analyzed using ANOVA.
Protocol: Whole-Cell Patch-Clamp Electrophysiology in Striatal Neurons
-
Slice Preparation: Mice or rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. Coronal slices containing the striatum (250-300 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour.
-
Recording:
-
A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
-
Striatal neurons (e.g., medium spiny neurons) are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are made using glass micropipettes filled with an internal solution.
-
Recordings can be made in either current-clamp mode (to measure membrane potential and firing properties) or voltage-clamp mode (to measure synaptic currents).
-
-
Drug Application: The M4 PAM is applied to the slice via the perfusion bath. The effects on neuronal excitability, synaptic transmission, and the response to other neurotransmitters (e.g., dopamine) are recorded.
-
Data Analysis: Changes in neuronal properties (e.g., resting membrane potential, action potential firing rate, synaptic current amplitude and frequency) are measured and statistically analyzed.
Conclusion and Future Directions
M4 positive allosteric modulators represent a compelling and innovative therapeutic strategy for the treatment of psychosis. Their novel mechanism of action, which involves the indirect modulation of dopamine signaling through the potentiation of endogenous acetylcholine, holds the promise of antipsychotic efficacy with an improved side-effect profile compared to current standard-of-care medications. While the clinical development of selective M4 PAMs is still in its early stages, the strong preclinical rationale and the clinical success of the M1/M4 agonist xanomeline provide a solid foundation for continued research and development in this area.
Future research should focus on further elucidating the complex signaling pathways involved in the therapeutic effects of M4 PAMs, including the role of the endocannabinoid system. Continued efforts in medicinal chemistry are needed to develop M4 PAMs with optimized pharmacokinetic and pharmacodynamic properties. Ultimately, well-designed and rigorously conducted clinical trials will be essential to fully evaluate the therapeutic potential of this exciting new class of antipsychotic agents. The insights gained from these endeavors have the potential to significantly improve the lives of individuals living with schizophrenia and other psychotic disorders.
References
- 1. innoprot.com [innoprot.com]
- 2. benchchem.com [benchchem.com]
- 3. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Precision: M4-Selective Positive Allosteric Modulators as a New Paradigm in Antipsychotic Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of schizophrenia treatment has long been dominated by antipsychotics that primarily target the dopamine D2 receptor. While effective for positive symptoms, these traditional medications are fraught with dose-limiting side effects, including extrapyramidal symptoms (EPS), metabolic dysregulation, and cognitive impairment. This whitepaper elucidates the compelling rationale for a paradigm shift towards the development of M4-selective positive allosteric modulators (PAMs). By selectively enhancing the activity of the M4 muscarinic acetylcholine receptor, these novel agents offer a targeted approach to modulate dopamine signaling indirectly, promising a superior efficacy and tolerability profile. This guide provides a comprehensive overview of the preclinical and clinical evidence supporting M4-selective PAMs, detailed experimental protocols, and a thorough examination of the underlying signaling pathways, positioning M4 PAMs as a transformative therapeutic strategy for schizophrenia and other psychotic disorders.
The Unmet Needs of Traditional Antipsychotic Therapy
For decades, the mainstay of schizophrenia treatment has been a direct blockade of dopamine D2 receptors.[1] This approach, while offering relief from debilitating positive symptoms like hallucinations and delusions, comes at a significant cost to patient health and quality of life.[2]
Typical Antipsychotics (First-Generation): These agents, exemplified by haloperidol, are potent D2 antagonists.[3] Their strong and persistent blockade of D2 receptors in the nigrostriatal pathway is directly linked to a high incidence of EPS, including parkinsonism, dystonia, and tardive dyskinesia.[2]
Atypical Antipsychotics (Second-Generation): Atypical agents like olanzapine, risperidone, and clozapine exhibit a broader receptor binding profile, notably including antagonism of the serotonin 5-HT2A receptor alongside D2 blockade.[3] This dual action is thought to contribute to a lower risk of EPS compared to typical antipsychotics. However, they are frequently associated with a different but equally concerning set of adverse effects, including significant weight gain, dyslipidemia, and an increased risk of type 2 diabetes, collectively known as metabolic syndrome.
The significant side-effect burden of traditional antipsychotics often leads to poor medication adherence, relapse, and a diminished quality of life for patients. Furthermore, these drugs have limited efficacy against the negative and cognitive symptoms of schizophrenia, which are major contributors to long-term disability. This creates a pressing need for novel therapeutic strategies that can effectively manage psychosis without the debilitating side effects of direct dopamine receptor blockade.
The M4 Muscarinic Receptor: A Strategic Target for Psychosis
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), has emerged as a key regulator of striatal dopamine signaling. M4 receptors are highly expressed in the striatum, particularly on cholinergic interneurons and striatal projection neurons, where they play a crucial role in modulating dopamine release.
Mechanism of Action of M4-Selective PAMs
M4-selective PAMs represent a sophisticated approach to drug action. Instead of directly activating the M4 receptor (orthosteric agonism), PAMs bind to a distinct allosteric site. This binding event does not initiate a signal on its own but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This mechanism offers several key advantages:
-
Spatio-temporal Precision: The effect of an M4 PAM is contingent on the presence of endogenous ACh. This means the therapeutic action is localized to active cholinergic synapses, preserving physiological signaling patterns.
-
Reduced Risk of Overstimulation: By modulating, rather than directly causing, receptor activation, PAMs have a lower intrinsic potential for inducing the severe cholinergic side effects associated with non-selective muscarinic agonists.
-
High Subtype Selectivity: The allosteric binding sites on muscarinic receptor subtypes are less conserved than the orthosteric ACh binding site, allowing for the development of highly selective PAMs that target only the M4 receptor, thereby minimizing off-target effects.
Activation of M4 receptors, potentiated by a PAM, leads to the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins. This reduction in cyclic AMP (cAMP) levels ultimately results in a decrease in dopamine release in the striatum, effectively dampening the hyperdopaminergic state associated with psychosis.
Data Presentation: M4-Selective PAMs vs. Traditional Antipsychotics
The following tables summarize the key quantitative data comparing M4-selective PAMs with traditional antipsychotics, highlighting the superior profile of the former.
Table 1: Receptor Binding Profiles (Ki values in nM)
| Compound | M4 Receptor | D2 Receptor | 5-HT2A Receptor | H1 Receptor | M1 Receptor |
| M4 PAMs | |||||
| VU0467154 | Potentiator (pEC50 = 7.75, rat) | > 10,000 | > 10,000 | > 10,000 | No potentiation |
| Typical Antipsychotics | |||||
| Haloperidol | > 10,000 | 1.2 | 130 | 3,000 | > 10,000 |
| Atypical Antipsychotics | |||||
| Olanzapine | 1,800 | 11 | 4 | 7 | 26 |
| Risperidone | 5,000 | 3.3 | 0.16 | 2,000 | > 10,000 |
| Clozapine | 1,900 | 125 | 13 | 6.3 | 1.9 |
A lower Ki value indicates a higher binding affinity.
Table 2: Preclinical Efficacy in Rodent Models of Psychosis
| Compound | Amphetamine-Induced Hyperlocomotion | Prepulse Inhibition (PPI) Deficit Reversal |
| M4 PAMs | ||
| VU0467154 | Reverses hyperlocomotion (10 mg/kg, i.p.) | Reverses apomorphine-induced deficits |
| VU0152100 | Dose-dependently reverses hyperlocomotion | Blocks amphetamine-induced disruption |
| Typical Antipsychotics | ||
| Haloperidol | Reverses hyperlocomotion | Reverses apomorphine-induced deficits |
| Atypical Antipsychotics | ||
| Olanzapine | Reverses hyperlocomotion | Reverses apomorphine-induced deficits |
| Clozapine | Reverses hyperlocomotion | Reverses apomorphine-induced deficits |
Table 3: Preclinical Side-Effect Profile
| Compound | Catalepsy Induction | Weight Gain |
| M4 PAMs | ||
| VU0152100 | No catalepsy at effective doses | Not reported to cause significant weight gain |
| Typical Antipsychotics | ||
| Haloperidol | High propensity | Low propensity |
| Atypical Antipsychotics | ||
| Olanzapine | Low propensity | High propensity |
| Clozapine | Low propensity | High propensity |
Table 4: Clinical Efficacy of Xanomeline (M1/M4 Agonist) in Schizophrenia (EMERGENT-3 Trial)
| Outcome Measure | Xanomeline-Trospium (n=125) | Placebo (n=131) | Least Squares Mean Difference (95% CI) | P-value |
| Change from Baseline in PANSS Total Score at Week 5 | -20.6 | -12.2 | -8.4 (-12.4 to -4.3) | < .001 |
| Change from Baseline in PANSS Positive Subscale Score at Week 5 | -7.1 | -3.6 | -3.5 (-4.7 to -2.2) | < .001 |
| Change from Baseline in PANSS Negative Subscale Score at Week 5 | -3.8 | -2.5 | -1.3 (-2.5 to -0.1) | .03 |
Experimental Protocols
Detailed methodologies for key preclinical assays are provided below to facilitate the replication and extension of these findings.
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
d-amphetamine sulfate (dissolved in 0.9% saline)
-
Test compound (e.g., M4-selective PAM) and vehicle
-
Open-field activity chambers equipped with infrared photobeams
Procedure:
-
Habituation: Acclimate rats to the open-field chambers for 30-60 minutes for at least 3 consecutive days prior to the test day.
-
Test Day:
-
Place rats in the activity chambers and allow for a 30-minute habituation period.
-
Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, i.p.).
-
After a pre-determined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneous, s.c.).
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes post-amphetamine injection.
-
-
Data Analysis: Analyze the total distance traveled during the post-amphetamine period. Compare the activity of the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Mice
Objective: To evaluate the ability of a test compound to restore deficits in sensorimotor gating, a translational marker of psychosis.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Test compound and vehicle
-
Acoustic startle response system with sound-attenuating chambers
Procedure:
-
Acclimation: Acclimate mice to the startle chambers for 5-10 minutes with background white noise (e.g., 65-70 dB) for 2-3 days before the test day.
-
Test Session:
-
Place the mouse in the startle chamber and allow for a 5-minute acclimation period with background noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + pulse trials: A weaker, non-startling stimulus (prepulse; e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Administer the test compound or vehicle at a specified time before the test session.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 x [(startle response on pulse-alone trials - startle response on prepulse + pulse trials) / startle response on pulse-alone trials]. Compare the %PPI between treatment groups. An increase in %PPI in a model of PPI disruption (e.g., after administration of a psychotomimetic like apomorphine) indicates potential antipsychotic efficacy.
In Vivo Microdialysis for Striatal Dopamine Measurement
Objective: To measure the extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following the administration of a test compound.
Materials:
-
Male Sprague-Dawley rats (275-325g)
-
Stereotaxic apparatus for surgery
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Test compound and vehicle
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically targeting the striatum. Allow for a recovery period of at least 48 hours.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
After a stable baseline of dopamine levels is established, administer the test compound.
-
Continue collecting dialysate samples for a specified period post-administration.
-
-
Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the results as a percentage of the baseline dopamine levels. A significant decrease in extracellular dopamine levels following compound administration would be consistent with the proposed mechanism of action for M4-selective PAMs.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathways
Caption: M4 Receptor Signaling Pathway
Caption: M4 PAMs vs. Traditional Antipsychotics
Experimental Workflows
Caption: Preclinical Efficacy Workflow
Conclusion and Future Directions
The development of M4-selective PAMs marks a significant evolution in the pharmacological treatment of schizophrenia. By moving away from the direct and often indiscriminate blockade of dopamine receptors, this novel therapeutic class offers the potential for a more refined and tolerable treatment. The preclinical and emerging clinical data strongly support the hypothesis that M4-selective PAMs can effectively manage the positive, negative, and cognitive symptoms of schizophrenia with a substantially improved side-effect profile.
Future research should continue to explore the long-term efficacy and safety of M4-selective PAMs in larger patient populations. Further investigation into the role of M4 receptors in other neuropsychiatric disorders characterized by dopamine dysregulation is also warranted. The continued development of highly selective and potent M4 PAMs holds the promise of a brighter future for individuals living with schizophrenia, offering hope for improved clinical outcomes and a better quality of life.
References
- 1. The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med-associates.com [med-associates.com]
- 3. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Emraclidine In Vitro Assays: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Emraclidine (CVL-231)
This compound, also known as CVL-231 or PF-06852231, is an investigational positive allosteric modulator (PAM) that demonstrates high selectivity for the M4 muscarinic acetylcholine receptor.[1][2][3][4][5] As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine. The M4 receptor, a Gi-coupled G-protein coupled receptor (GPCR), is predominantly expressed in the striatum, a key region of the brain involved in regulating dopamine and acetylcholine levels. Dysregulation of these neurotransmitter systems has been implicated in the pathophysiology of schizophrenia. By selectively targeting the M4 receptor, this compound aims to modulate downstream signaling pathways to achieve its therapeutic effects.
This document provides detailed application notes and protocols for a suite of in vitro assays essential for the characterization of this compound and other M4-selective PAMs. These assays are designed to determine the potency, efficacy, and selectivity of such compounds, providing critical data for drug development and neuroscience research professionals.
M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is coupled to the Gi alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the receptor's modulatory role in neurotransmission.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound. This data is crucial for understanding its potency, selectivity, and mechanism of action.
| Assay Type | Parameter | This compound (CVL-231) Value | Reference Compound |
| Functional Potency | |||
| Calcium Flux (hM4) | EC50 | 21 nM | |
| Selectivity | |||
| Muscarinic Receptors | M1/M4 Fold Selectivity | >1400 | |
| M2/M4 Fold Selectivity | >1400 | ||
| M3/M4 Fold Selectivity | >1400 | ||
| M5/M4 Fold Selectivity | >1400 |
Note: Specific Ki or binding affinity values for this compound are not publicly available in the reviewed literature. The provided data is based on functional assays.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Radioligand Binding Assay (Hypothetical Protocol for a Selective M4 Radioligand)
This assay is used to determine the binding affinity of a test compound to the M4 receptor by measuring the displacement of a radiolabeled ligand.
Experimental Workflow:
Materials:
-
Cell membranes expressing the human M4 muscarinic receptor.
-
Radioligand (e.g., a selective [3H]-labeled M4 antagonist).
-
This compound or other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).
-
50 µL of the appropriate this compound dilution.
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through the filter plates.
-
Wash the filters three times with cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the M4 receptor upon agonist and PAM stimulation.
Experimental Workflow:
Materials:
-
Cell membranes expressing the human M4 muscarinic receptor.
-
[35S]GTPγS.
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Acetylcholine.
-
This compound or other test compounds.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following:
-
25 µL of this compound dilutions.
-
25 µL of acetylcholine at a concentration that elicits ~20% of its maximal response (EC20).
-
50 µL of a mixture containing cell membranes, [35S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM) in assay buffer.
-
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by vacuum filtration.
-
Wash the filters with cold wash buffer.
-
Quantify the bound radioactivity by scintillation counting.
-
Plot the data as a function of this compound concentration to determine the EC50 and Emax values.
cAMP Second Messenger Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of M4 receptor activation.
Experimental Workflow:
Materials:
-
Cells stably expressing the human M4 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Forskolin.
-
Acetylcholine.
-
This compound or other test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the M4-expressing cells in a 96-well plate and culture overnight.
-
Remove the culture medium and replace it with assay buffer.
-
Add serial dilutions of this compound to the wells and pre-incubate.
-
Add a mixture of acetylcholine (at its EC20 concentration) and forskolin (to stimulate cAMP production) to the wells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and proceed with the cAMP measurement according to the kit's protocol.
-
Read the plate on a compatible plate reader.
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentrations, another downstream signaling event that can be modulated by M4 receptor activation, particularly in recombinant systems.
Experimental Workflow:
Materials:
-
Cells co-expressing the human M4 muscarinic receptor and a promiscuous G-protein (e.g., Gα16) to couple to the calcium pathway.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Acetylcholine.
-
This compound or other test compounds.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, often in the presence of probenecid.
-
Place the plate in the fluorescent plate reader.
-
Inject varying concentrations of this compound into the wells and record the baseline fluorescence.
-
Inject acetylcholine (at its EC20 concentration) and immediately begin recording the change in fluorescence intensity over time.
-
The peak fluorescence response is plotted against the this compound concentration to determine the EC50.
Conclusion
The in vitro assays described provide a robust framework for the pharmacological characterization of this compound and other M4 receptor positive allosteric modulators. By employing these detailed protocols, researchers can obtain critical data on the potency, selectivity, and functional activity of novel compounds, thereby facilitating the drug discovery and development process for new treatments targeting the M4 muscarinic receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. drughunter.com [drughunter.com]
- 4. Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Emraclidine (CVL-231) in Rodent Models: A Review of Available Information and General Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emraclidine (also known as CVL-231) is a positive allosteric modulator (PAM) that demonstrates high selectivity for the muscarinic acetylcholine M4 receptor.[1] This novel mechanism of action has positioned it as a compound of interest for treating neuropsychiatric disorders, particularly schizophrenia.[2] While extensive clinical trial data in human subjects is available, detailed preclinical studies outlining specific dosages and administration protocols for this compound in rodent models are not widely published in the public domain. This document aims to provide a comprehensive overview of the known information regarding this compound and general protocols for studying M4 PAMs in rodents, based on available literature for similar compounds.
Disclaimer: The following protocols are generalized based on studies of other M4 receptor positive allosteric modulators. Specific dose-response relationships, pharmacokinetic profiles, and optimal administration routes for this compound in various rodent models would require empirical determination.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1] Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the receptor's response to the endogenous ligand, acetylcholine. The M4 receptor is predominantly expressed in the striatum, a key brain region involved in motor control and reward.[1] In the context of schizophrenia, the activation of M4 receptors is thought to indirectly modulate dopamine signaling, a neurotransmitter system strongly implicated in the pathophysiology of the disorder.[3] By potentiating the effect of acetylcholine on M4 receptors, this compound can help to normalize dopamine levels in the striatum without directly blocking dopamine receptors, which is the mechanism of many current antipsychotic medications and is often associated with significant side effects.
Figure 1: Simplified signaling pathway of this compound's action on the M4 receptor.
Quantitative Data from Preclinical Studies of M4 PAMs
| Compound | Animal Model | Administration Route | Dose Range (mg/kg) | Key Findings | Reference |
| VU6016235 | Sprague-Dawley Rat | Oral (p.o.) | 1.0, 3.0, 10.0 | Dose-dependent reversal of amphetamine-induced hyperlocomotion. | |
| VU6016235 | Rat | Oral (p.o.) | 3 | High oral bioavailability (≥100%). | |
| VU6016235 | Rat | Oral (p.o.) | 30 | High oral bioavailability (84%). |
Experimental Protocols for a Novel M4 PAM in Rodent Models
The following are generalized protocols for evaluating the antipsychotic-like and cognitive effects of a novel M4 PAM, such as this compound, in rodent models. These protocols are based on standard behavioral pharmacology assays.
Protocol 1: Assessment of Antipsychotic-Like Activity using Amphetamine-Induced Hyperlocomotion
Objective: To evaluate the ability of an M4 PAM to reverse psychostimulant-induced hyperlocomotion, a common preclinical model of psychosis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
d-Amphetamine sulfate
-
Open-field activity chambers equipped with infrared photobeams
Procedure:
-
Habituation: Acclimate rats to the open-field chambers for 30 minutes one day prior to the experiment.
-
Drug Administration: On the test day, administer the test compound or vehicle via oral gavage (p.o.). Based on data from similar compounds, a dose range of 1-30 mg/kg could be explored.
-
Pre-treatment Time: Allow for a pre-treatment period of 60 minutes for the compound to be absorbed and reach target tissues.
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
Behavioral Assessment: Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle control group.
Figure 2: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Protocol 2: Assessment of Cognitive Enhancement using the Novel Object Recognition (NOR) Test
Objective: To evaluate the potential of an M4 PAM to improve recognition memory in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Scopolamine (to induce cognitive deficit)
-
Open-field arena
-
Two identical objects (familiarization phase)
-
One familiar object and one novel object (test phase)
Procedure:
-
Habituation: Acclimate mice to the empty open-field arena for 10 minutes for 2-3 consecutive days.
-
Drug Administration: On the test day, administer the test compound or vehicle via oral gavage (p.o.).
-
Cognitive Deficit Induction (Optional): 30 minutes after test compound administration, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce a memory deficit.
-
Familiarization Phase: 30 minutes after the scopolamine injection, place each mouse in the arena with two identical objects and allow them to explore for 5-10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).
-
Test Phase: Place the mouse back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of exploration.
-
Data Collection and Analysis: Record the time spent exploring the novel and familiar objects. Calculate a discrimination index (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher discrimination index indicates better recognition memory. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound holds promise as a novel therapeutic for schizophrenia due to its selective M4 PAM activity. While detailed preclinical protocols for this specific compound are not publicly available, the methodologies outlined in this document, based on studies of similar M4 modulators, provide a solid foundation for researchers to design and conduct their own investigations into the effects of this compound in rodent models. Future publications of preclinical data from the developers of this compound will be crucial for a more precise understanding of its in vivo characteristics and for refining these experimental protocols.
References
Application Notes and Protocols for In Vivo Electrophysiology Studies with Emraclidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo electrophysiological investigation of Emraclidine, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM). The provided protocols are based on established methodologies for studying M4 PAMs in preclinical animal models and are intended to serve as a detailed guide for researchers.
Introduction
This compound (CVL-231) is an investigational drug that acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2][3] This selective mechanism of action is hypothesized to offer a novel approach to treating neuropsychiatric disorders, such as schizophrenia, by modulating dopamine signaling in the striatum without directly blocking dopamine D2 receptors.[1][4] In vivo electrophysiology studies are critical for elucidating the functional consequences of M4 receptor modulation by this compound on neuronal circuits implicated in these disorders.
Mechanism of Action and Signaling Pathway
This compound enhances the effect of acetylcholine (ACh) on the M4 receptor, which is predominantly expressed on striatal medium spiny neurons (MSNs). Activation of the M4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This cascade ultimately results in a reduction of neuronal excitability and neurotransmitter release. In the striatum, this is thought to indirectly regulate dopamine release, offering a potential mechanism for its antipsychotic effects.
References
- 1. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. This compound, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AbbVie Provides Update on Phase 2 Results for this compound in Schizophrenia [prnewswire.com]
Application Notes and Protocols for Preclinical Behavioral Assessment of Emraclidine's Antipsychotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emraclidine (formerly CVL-231) is a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) that was investigated as a potential novel antipsychotic for the treatment of schizophrenia.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound was designed to modulate dopaminergic activity indirectly by enhancing the effect of acetylcholine on M4 receptors.[1][2] This novel mechanism of action held the promise of treating psychotic symptoms with a potentially improved side-effect profile.[3]
These application notes provide a detailed overview of the key preclinical behavioral models and protocols relevant for assessing the antipsychotic-like effects of this compound and other M4 receptor modulators. While specific quantitative preclinical data for this compound remains limited in the public domain, this document outlines the standard methodologies used to evaluate compounds with this mechanism of action. Recent Phase 2 clinical trials with this compound did not meet their primary endpoints for improving symptoms in schizophrenia. However, understanding its preclinical profile is crucial for the broader field of M4 receptor-targeted drug discovery.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. This means it binds to a site on the receptor distinct from the acetylcholine binding site, and in doing so, enhances the receptor's response to acetylcholine. M4 receptors are G-protein coupled receptors, primarily linked to the Gαi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neurotransmitter release, including a reduction in dopamine release in the striatum, a key brain region implicated in psychosis.
Key Behavioral Models for Antipsychotic Efficacy
Several well-validated rodent behavioral models are used to predict the antipsychotic potential of novel compounds. These models assess different domains relevant to schizophrenia, including positive symptoms (e.g., psychosis, agitation) and cognitive deficits.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to reverse the psychostimulant effects of amphetamine, which are thought to mimic the hyperdopaminergic state associated with psychosis.
Table 1: Representative Data for an M4 PAM in the Amphetamine-Induced Hyperlocomotion Test
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) | % Inhibition of Amphetamine Effect |
| Vehicle + Saline | - | 1500 ± 200 | - |
| Vehicle + Amphetamine | 1.5 | 8500 ± 500 | 0% |
| M4 PAM + Amphetamine | 3 | 6000 ± 450 | 35.7% |
| M4 PAM + Amphetamine | 10 | 3500 ± 300 | 71.4% |
| M4 PAM + Amphetamine | 30 | 2000 ± 250 | 92.9% |
| Haloperidol + Amphetamine | 0.1 | 2500 ± 280 | 85.7% |
Note: Data are hypothetical and presented as mean ± SEM. This table illustrates the expected dose-dependent effect of an M4 PAM in this model.
Conditioned Avoidance Response (CAR)
The CAR test is a classic model with high predictive validity for antipsychotic efficacy. It assesses a compound's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This selective suppression is a hallmark of clinically effective antipsychotics.
Table 2: Representative Data for an M4 PAM in the Conditioned Avoidance Response Test
| Treatment Group | Dose (mg/kg) | % Avoidance Responses | % Escape Failures |
| Vehicle | - | 85 ± 5 | < 5 |
| M4 PAM | 3 | 60 ± 8 | < 5 |
| M4 PAM | 10 | 30 ± 7 | < 5 |
| M4 PAM | 30 | 10 ± 4 | < 5 |
| Haloperidol | 0.1 | 15 ± 5 | < 5 |
Note: Data are hypothetical and presented as mean ± SEM. A selective antipsychotic effect is indicated by a reduction in avoidance responses without an increase in escape failures.
Novel Object Recognition (NOR)
The NOR test is used to evaluate cognitive deficits, a core feature of schizophrenia. This test assesses a rodent's ability to recognize a novel object in a familiar environment, which is a measure of recognition memory. Cognitive impairment in schizophrenia is often modeled by sub-chronic treatment with NMDA receptor antagonists like phencyclidine (PCP).
Table 3: Representative Data for an M4 PAM in the PCP-Induced Novel Object Recognition Deficit Model
| Treatment Group | Discrimination Index (DI) |
| Vehicle + Saline | 0.45 ± 0.05 |
| Vehicle + PCP | 0.05 ± 0.03 |
| M4 PAM + PCP | 0.35 ± 0.06 |
| Clozapine + PCP | 0.40 ± 0.05 |
Note: Data are hypothetical and presented as mean ± SEM. The Discrimination Index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion Protocol
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to automatically record locomotor activity.
-
Procedure:
-
Habituation: On the test day, animals are brought to the testing room and allowed to acclimate for at least 60 minutes. Each rat is then placed in the open field arena for a 30-minute habituation period to establish baseline activity.
-
Treatment: Following habituation, rats are administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
Psychostimulant Challenge: After a 30-minute pre-treatment period, rats are injected with d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p.) or saline.
-
Data Collection: Locomotor activity is recorded for the next 60-90 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled. Other measures such as stereotypy counts and rearing frequency can also be analyzed. Data are typically analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison to the amphetamine-treated control group.
Conditioned Avoidance Response (CAR) Protocol
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: A two-way shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Procedure:
-
Acquisition: Rats are trained over several daily sessions to avoid a foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) by moving to the other compartment of the shuttle box upon presentation of the CS (e.g., a tone and light for 10 seconds). If the rat fails to move during the CS, the US is delivered. An escape response is recorded if the rat moves to the other compartment during the US.
-
Testing: Once stable avoidance behavior is established (>80% avoidance), the drug testing phase begins. Rats are treated with this compound or vehicle 30-60 minutes before the test session.
-
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A selective antipsychotic effect is characterized by a significant decrease in avoidance responses without a significant increase in escape failures. Data are analyzed using appropriate statistical tests, such as repeated measures ANOVA.
Novel Object Recognition (NOR) Protocol
-
Animals: Male mice (e.g., C57BL/6) are used. For modeling cognitive deficits, mice are treated sub-chronically with PCP (e.g., 5 mg/kg, twice daily for 7 days) followed by a washout period.
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) and a set of objects that are of similar size but differ in shape and texture.
-
Procedure:
-
Habituation: Mice are habituated to the empty arena for 5-10 minutes for 1-2 days.
-
Training/Familiarization: On the training day, two identical objects are placed in the arena, and each mouse is allowed to explore for 5-10 minutes. This compound or vehicle is administered before this phase.
-
Retention Interval: After a retention interval (e.g., 1 hour or 24 hours), the test phase begins.
-
Testing: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for 5 minutes.
-
-
Data Analysis: The primary measure is the Discrimination Index (DI), calculated as (time exploring novel object – time exploring familiar object) / (total time exploring both objects). A DI significantly above zero indicates successful recognition memory. Statistical analysis is typically performed using a one-way ANOVA.
Conclusion
The behavioral models described provide a robust framework for evaluating the antipsychotic potential of this compound and other M4 receptor modulators. While specific preclinical data for this compound is not extensively published, the methodologies outlined are standard in the field and are essential for characterizing the preclinical profile of novel antipsychotic candidates. The combination of models assessing psychosis-like behaviors and cognitive deficits offers a comprehensive preclinical evaluation to inform clinical development.
References
Application Notes and Protocols for the Quantification of Emraclidine in Plasma and Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Emraclidine in both plasma and brain tissue. The methodologies described herein are based on established principles of bioanalysis, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2] While specific data for this compound is not publicly available, this document outlines robust methods analogous to those used for similar small molecule therapeutics, ensuring a strong foundation for researchers in drug development.
Introduction to this compound Quantification
This compound is a novel, positive allosteric modulator of the cholinergic M4 muscarinic receptor, under investigation for the treatment of schizophrenia. To accurately assess its pharmacokinetic profile and distribution into the central nervous system, sensitive and reliable analytical methods for its quantification in biological matrices like plasma and brain tissue are essential. LC-MS/MS is the gold standard for such bioanalytical applications due to its ability to provide high selectivity and sensitivity.[1][2]
Signaling Pathway of M4 Muscarinic Acetylcholine Receptor
The following diagram illustrates the signaling pathway modulated by this compound.
Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable data.[3] The following protocols are based on standard practices for small molecule quantification in biological matrices.
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances.
2.1.1. Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma samples.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound, ideally a stable isotope-labeled version of this compound.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2.1.2. Brain Tissue Sample Preparation (Homogenization and Protein Precipitation)
Quantification in brain tissue requires an initial homogenization step.
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold phosphate-buffered saline (PBS) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Use a 100 µL aliquot of the brain homogenate and proceed with the protein precipitation protocol as described for plasma samples (Section 2.1.1, steps 3-8).
LC-MS/MS Analysis
The following are typical starting conditions for an LC-MS/MS method. Optimization will be required for this compound.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS. |
| Collision Energy | To be optimized for each transition. |
Experimental Workflow Diagram
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). The following parameters must be assessed.
Calibration Curve and Linearity
A calibration curve should be prepared in the same biological matrix as the samples.
| Parameter | Acceptance Criteria |
| Number of Standards | Minimum of 6 non-zero standards |
| Range | Should cover the expected concentration range of the study samples. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy of Standards | Within ±15% of nominal (±20% at LLOQ) |
Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high).
| Parameter | Acceptance Criteria |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) |
Recovery and Matrix Effect
These experiments are crucial for understanding the efficiency of the extraction process and the influence of the biological matrix on ionization.
| Parameter | Acceptance Criteria |
| Extraction Recovery | Should be consistent and reproducible. |
| Matrix Effect | The IS should compensate for any matrix-induced ion suppression or enhancement. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
Stability
The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Minimum of 3 freeze-thaw cycles. | Mean concentration within ±15% of nominal. |
| Short-Term Stability | At room temperature for a duration exceeding expected sample handling time. | Mean concentration within ±15% of nominal. |
| Long-Term Stability | At the intended storage temperature (e.g., -80°C) for a duration exceeding the study period. | Mean concentration within ±15% of nominal. |
| Post-Preparative Stability | In the autosampler for the expected duration of an analytical run. | Mean concentration within ±15% of nominal. |
Data Presentation
The following tables present hypothetical but realistic quantitative data for a validated bioanalytical method for this compound.
Table 1: Calibration Curve Parameters
| Matrix | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Plasma | 0.1 - 100 | y = 0.025x + 0.001 | 0.998 |
| Brain Homogenate | 0.5 - 500 | y = 0.018x + 0.005 | 0.997 |
Table 2: Accuracy and Precision Data
| Matrix | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Plasma | LLOQ | 0.1 | 105.2 | 8.9 | 103.5 | 11.2 |
| Low | 0.3 | 98.7 | 6.5 | 101.2 | 7.8 | |
| Mid | 10 | 102.1 | 4.2 | 100.8 | 5.1 | |
| High | 80 | 97.5 | 3.8 | 98.9 | 4.5 | |
| Brain | LLOQ | 0.5 | 108.9 | 12.1 | 106.7 | 14.3 |
| Low | 1.5 | 103.4 | 8.2 | 101.9 | 9.5 | |
| Mid | 50 | 99.2 | 5.6 | 100.5 | 6.7 | |
| High | 400 | 96.8 | 4.1 | 98.2 | 5.3 |
Table 3: Recovery and Matrix Effect
| Matrix | QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Plasma | Low | 85.2 | 95.8 |
| High | 87.1 | 94.2 | |
| Brain | Low | 78.9 | 88.5 |
| High | 81.4 | 89.9 |
These application notes provide a robust framework for developing and validating a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain tissue. Adherence to these protocols and validation guidelines will ensure the generation of high-quality data for pharmacokinetic and drug distribution studies.
References
Assessing the Cognitive Effects of Emraclidine: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to evaluate the cognitive effects of Emraclidine, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This compound is under investigation for the treatment of schizophrenia and Alzheimer's disease, conditions characterized by significant cognitive impairment.[1][2] The following protocols are designed to assess the potential of this compound to ameliorate these cognitive deficits in both preclinical animal models and clinical trials.
Introduction
This compound's mechanism of action, selectively targeting the M4 muscarinic acetylcholine receptor, offers a novel approach to treating psychotic and cognitive symptoms.[1][3] M4 receptors are strategically located in brain regions crucial for cognition, and their modulation has the potential to influence neurotransmitter systems implicated in learning, memory, and executive function.[4] While recent Phase 2 trials in schizophrenia did not meet their primary endpoints based on the Positive and Negative Syndrome Scale (PANSS), a detailed assessment of this compound's cognitive effects remains a critical area of investigation.
These protocols outline a multi-tiered experimental design, beginning with preclinical evaluation in rodent models of cognitive impairment relevant to schizophrenia and Alzheimer's disease, and progressing to a proposed clinical trial design incorporating validated cognitive assessment batteries.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator (PAM) at the M4 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but enhances the effect of the endogenous ligand, acetylcholine (ACh). By binding to a site on the M4 receptor distinct from the ACh binding site, this compound potentiates the receptor's response to ACh, leading to a greater downstream signaling cascade. This selective modulation of M4 is hypothesized to restore balance in neural circuits implicated in psychosis and cognitive dysfunction.
Figure 1: this compound's Mechanism of Action.
Preclinical Assessment of Cognitive Effects
The following protocols are designed for use in rodent models of cognitive impairment relevant to schizophrenia and Alzheimer's disease.
Preclinical Experimental Workflow
Figure 2: Preclinical Experimental Workflow.
Experimental Protocols
1. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water, a submerged platform, and a video tracking system.
-
Procedure:
-
Acclimation: Habituate mice to the testing room for at least 1 hour before the experiment.
-
Training Phase (5 days, 4 trials/day):
-
Place the escape platform in a fixed quadrant, submerged 1 cm below the water surface.
-
Gently place the mouse into the water at one of four designated start points, facing the pool wall.
-
Allow the mouse a maximum of 60 seconds to find the platform.
-
If the mouse finds the platform, allow it to remain for 15-20 seconds. If not, guide it to the platform for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Outcome Measures:
-
Primary: Escape latency during training, time spent in the target quadrant during the probe trial.
-
Secondary: Path length, swimming speed.
-
2. Novel Object Recognition (NOR) for Recognition Memory
-
Objective: To assess recognition memory, which is dependent on the perirhinal cortex.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) and two sets of identical objects.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore for 10 minutes.
-
Record the time spent exploring each object.
-
-
Testing Phase (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
-
Outcome Measures:
-
Primary: Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Secondary: Total exploration time.
-
3. Attentional Set-Shifting Task (ASST) for Executive Function
-
Objective: To assess cognitive flexibility, a key component of executive function.
-
Apparatus: A testing apparatus with two compartments for digging bowls, various digging media (e.g., sand, sawdust), and distinct odors.
-
Procedure: This is a multi-stage task where the mouse must learn a rule to find a food reward and then adapt when the rule changes.
-
Habituation and Training: Train the mice to dig for a food reward.
-
Simple Discrimination (SD): The mouse learns to discriminate between two different digging media.
-
Compound Discrimination (CD): Irrelevant odor cues are introduced.
-
Intra-dimensional Shift (IDS): New digging media are used, but the rule (media is relevant) remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward.
-
-
Outcome Measures:
-
Primary: Number of trials to reach criterion (e.g., 6 consecutive correct trials) for the EDS stage.
-
Secondary: Number of trials to criterion for other stages, errors made.
-
4. Contextual Fear Conditioning (CFC) for Associative Memory
-
Objective: To assess fear-associated learning and memory, which involves the hippocampus and amygdala.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for testing.
-
Procedure:
-
Training/Conditioning (Day 1):
-
Place the mouse in the conditioning chamber for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS, e.g., a tone) followed by an unconditioned stimulus (US, a mild footshock). This is typically repeated 1-3 times.
-
-
Contextual Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (without the CS or US).
-
Record freezing behavior (complete immobility except for respiration) for a set period (e.g., 5 minutes).
-
-
-
Outcome Measures:
-
Primary: Percentage of time spent freezing during the contextual test.
-
Secondary: Freezing behavior during the training phase.
-
Data Presentation: Preclinical Studies
| Cognitive Domain | Behavioral Assay | Treatment Group | N | Primary Outcome Measure (Mean ± SEM) | p-value vs. Vehicle |
| Spatial Learning & Memory | Morris Water Maze | Vehicle | 15 | Time in Target Quadrant (s) | - |
| This compound (Low Dose) | 15 | ||||
| This compound (High Dose) | 15 | ||||
| Recognition Memory | Novel Object Recognition | Vehicle | 15 | Discrimination Index | - |
| This compound (Low Dose) | 15 | ||||
| This compound (High Dose) | 15 | ||||
| Executive Function | Attentional Set-Shifting Task | Vehicle | 15 | Trials to Criterion (EDS) | - |
| This compound (Low Dose) | 15 | ||||
| This compound (High Dose) | 15 | ||||
| Associative Memory | Contextual Fear Conditioning | Vehicle | 15 | % Freezing Time | - |
| This compound (Low Dose) | 15 | ||||
| This compound (High Dose) | 15 |
Clinical Assessment of Cognitive Effects
A randomized, double-blind, placebo-controlled clinical trial is proposed to assess the cognitive effects of this compound in patients with schizophrenia or early-stage Alzheimer's disease.
Clinical Trial Design Logic
Figure 3: Clinical Trial Design Logic.
Recommended Cognitive Assessment Batteries
The selection of a cognitive assessment battery should be guided by the specific cognitive domains of interest and the patient population.
1. MATRICS Consensus Cognitive Battery (MCCB)
-
Target Population: Schizophrenia.
-
Description: A consensus battery developed to assess cognitive domains most relevant to schizophrenia. It consists of 10 subtests covering 7 cognitive domains.
-
Cognitive Domains Assessed:
-
Speed of Processing
-
Attention/Vigilance
-
Working Memory (verbal and non-verbal)
-
Verbal Learning
-
Visual Learning
-
Reasoning and Problem Solving
-
Social Cognition
-
-
Administration: Approximately 60-90 minutes, administered by a trained technician.
-
Scoring: Raw scores are converted to T-scores, which are then used to calculate domain scores and an overall composite score.
2. Brief Assessment of Cognition in Schizophrenia (BACS)
-
Target Population: Schizophrenia.
-
Description: A shorter battery designed for efficiency in clinical trials. It assesses key cognitive domains impaired in schizophrenia.
-
Cognitive Domains Assessed:
-
Verbal Memory
-
Working Memory
-
Motor Speed
-
Verbal Fluency
-
Attention and Processing Speed
-
Executive Function
-
-
Administration: Approximately 30-35 minutes.
-
Scoring: A composite score is generated from the individual subtest scores.
3. Cambridge Neuropsychological Test Automated Battery (CANTAB)
-
Target Population: Schizophrenia, Alzheimer's Disease, and other CNS disorders.
-
Description: A computerized battery of tests that are language-independent and culturally neutral. It offers a wide range of tests to assess various cognitive functions.
-
Key Subtests for Schizophrenia/AD:
-
Rapid Visual Information Processing (RVP): Sustained attention.
-
Spatial Working Memory (SWM): Working memory and executive planning.
-
Paired Associates Learning (PAL): Visuospatial memory and new learning.
-
Intra-Extra Dimensional Set Shift (IED): Cognitive flexibility and executive function.
-
-
Administration: Varies depending on the selected subtests, administered via a touchscreen computer.
-
Scoring: Automated scoring provides a range of outcome measures for each subtest.
Data Presentation: Clinical Trial
| Cognitive Domain | Assessment Battery (Subtest) | Treatment Group | N | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Overall Cognition | MCCB Composite Score | Placebo | 100 | - | |
| This compound (Low Dose) | 100 | ||||
| This compound (High Dose) | 100 | ||||
| Working Memory | MCCB (Spatial Span) | Placebo | 100 | - | |
| This compound (Low Dose) | 100 | ||||
| This compound (High Dose) | 100 | ||||
| Verbal Learning | MCCB (HVLT-R) | Placebo | 100 | - | |
| This compound (Low Dose) | 100 | ||||
| This compound (High Dose) | 100 | ||||
| Executive Function | CANTAB (IED - stages completed) | Placebo | 100 | - | |
| This compound (Low Dose) | 100 | ||||
| This compound (High Dose) | 100 | ||||
| Attention | CANTAB (RVP A') | Placebo | 100 | - | |
| This compound (Low Dose) | 100 | ||||
| This compound (High Dose) | 100 |
Conclusion
A thorough evaluation of this compound's effects on cognition is essential to fully understand its therapeutic potential. The preclinical protocols outlined here provide a robust framework for assessing pro-cognitive efficacy in relevant animal models. The proposed clinical trial design, incorporating validated and sensitive cognitive batteries, will be crucial in determining if this compound can address the significant unmet need for cognitive enhancement in individuals with schizophrenia and Alzheimer's disease. The structured data presentation will facilitate clear interpretation of the findings and inform future drug development decisions.
References
- 1. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive impairment in schizophrenia: a review of developmental and genetic models, and pro-cognitive profile of the optimised D(3) > D(2) antagonist, S33138 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Emraclidine Technical Support Center: Troubleshooting Solubility and Stability
For researchers, scientists, and drug development professionals working with Emraclidine, ensuring its proper solubilization and stability is critical for obtaining reliable and reproducible experimental results. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during the handling and use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a solid that is slightly soluble in DMSO and ethanol, typically in the range of 0.1-1 mg/mL.[1][2] For creating a concentrated stock solution, freshly opened, anhydrous DMSO is highly recommended. One supplier suggests that sonication may be needed to achieve a concentration of 25 mg/mL in DMSO. It is also reported to be soluble in 0.1N HCl (aq).[3]
Q2: My this compound solution appears cloudy or has precipitates. What should I do?
A2: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interactions with components in your experimental medium. Gentle warming to 37°C and sonication can help redissolve the compound.[4] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is crucial to add the stock solution dropwise while vortexing to prevent localized high concentrations that can lead to precipitation.
Q3: I'm observing precipitation when I add my this compound DMSO stock to cell culture media. How can I prevent this?
A3: This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous-based medium. To troubleshoot this:
-
Reduce Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is required to achieve the desired final concentration in your media. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced precipitation and cytotoxicity.
-
Pre-warm the Media: Ensure both the this compound stock solution and the cell culture media are at the same temperature (e.g., 37°C) before mixing. Adding a cold stock solution to warm media can cause the compound to precipitate.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a small volume of serum-free media or a simple buffer like PBS. Then, add this intermediate dilution to the final volume of your complete culture medium.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is supplied as a solid and should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.
Q5: How does pH affect the solubility and stability of this compound?
A5: While specific data on the pH-solubility profile of this compound is limited, its reported solubility in 0.1N HCl suggests it may be a weak base. For weakly basic compounds, solubility is generally higher in acidic conditions where the molecule is protonated and more readily forms soluble salts. Conversely, in neutral or basic aqueous solutions, the free base may be less soluble and prone to precipitation. The stability of a compound can also be pH-dependent, with acidic or basic conditions potentially catalyzing degradation reactions like hydrolysis.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
If you are having trouble dissolving the solid form of this compound, follow this troubleshooting workflow:
References
Emraclidine Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Emraclidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects of this compound in experimental settings. The following guides and frequently asked questions (FAQs) are structured to help you identify and address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) that selectively targets the muscarinic acetylcholine M4 receptor subtype.[1] As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine. This selective action on M4 receptors, which are expressed in the striatum, is thought to indirectly regulate dopamine levels without directly blocking D2/D3 receptors, a mechanism distinct from many current antipsychotics.[1]
Q2: What are the known on-target and potential off-target effects of this compound from clinical trials?
In clinical trials, this compound has been generally well-tolerated.[2] The most commonly reported adverse events include headache, dry mouth, and dyspepsia.[2] While these are observed systemically in a clinical context, they may provide clues to potential off-target effects in cellular or tissue-based experiments. For instance, effects on salivary gland or gastrointestinal tract cell models might be observed.
Q3: Is there a publicly available broad off-target binding profile for this compound?
Troubleshooting Guides
Issue 1: Unexpected Cellular Response Inconsistent with M4 Receptor Activation
You are observing a cellular phenotype (e.g., changes in proliferation, apoptosis, or morphology) that is not readily explained by the known downstream signaling of M4 receptor activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular responses.
Detailed Steps:
-
Confirm M4 Receptor Expression: Verify the presence of the M4 receptor in your experimental model (cell line, primary culture, etc.) using techniques like qPCR, Western blot, or flow cytometry.
-
Assess Functional Receptor Coupling: Ensure that the M4 receptors in your system are coupled to the expected downstream signaling pathways (e.g., inhibition of adenylyl cyclase, modulation of ion channels).
-
Perform a Dose-Response Curve: Titrate this compound to determine if the unexpected effect is concentration-dependent. High concentrations are more likely to induce off-target effects.
-
Antagonist Rescue Experiment: Use a known M4 receptor antagonist to see if it can block the unexpected effect. If the effect is blocked, it is likely on-target.
-
Investigate Broader Off-Target Effects: If the effect is not blocked by an M4 antagonist, consider the possibility of an off-target interaction. Review literature for known off-target liabilities of similar chemical scaffolds.
-
Test Alternative Pathways: Based on the observed phenotype, hypothesize which alternative signaling pathways might be involved and use specific inhibitors to probe these pathways.
Issue 2: Inconsistent or Unexplained Electrophysiological Readouts
You are observing unexpected changes in neuronal firing, ion channel currents, or membrane potential that do not align with the known role of M4 receptor activation in your system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent electrophysiological data.
Detailed Steps:
-
Verify M4 Receptor Expression and Function: As in the previous guide, confirm that the neurons under study express functional M4 receptors.
-
Use a Specific M4 Antagonist: Co-application of a selective M4 antagonist should reverse the effects of this compound if they are on-target.
-
Consider Other Muscarinic Subtypes: Although this compound is highly selective for M4, at high concentrations, it might interact with other muscarinic receptors. Use antagonists for other muscarinic subtypes (M1, M2, M3, M5) to rule this out.
-
Screen for Ion Channel Modulation: Some compounds can directly modulate ion channels. Test relevant ion channel blockers (e.g., for sodium, potassium, or calcium channels) to see if they abolish the unexpected electrophysiological effects.
Quantitative Data
While a comprehensive off-target binding panel for this compound is not publicly available, the following table summarizes the reported adverse events from clinical trials, which can allude to potential systemic off-target effects.
Table 1: Common Adverse Events Reported in this compound Clinical Trials
| Adverse Event | This compound (10mg/15mg) | This compound (30mg) | Placebo |
| Headache | 14.1% - 14.6% | 13.0% - 13.2% | 9.4% - 10.8% |
| Dry Mouth | 0.8% - 3.9% | 5.3% - 9.3% | 0.8% - 2.3% |
| Dyspepsia | 3.1% - 3.9% | 2.3% - 7.8% | 1.5% - 3.1% |
Data compiled from publicly available clinical trial results.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Assessment
This protocol can be adapted to screen this compound against a panel of receptors to identify potential off-target binding.
Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the receptor of interest.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
This compound at various concentrations.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer, the non-specific binding control, or a concentration of this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Wash the filters to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50, which can then be converted to a Ki value.
Protocol 2: ERK1/2 Phosphorylation Assay
This functional assay can be used to assess whether this compound activates or inhibits a G protein-coupled receptor (GPCR) signaling pathway.
Objective: To measure the effect of this compound on the phosphorylation of ERK1/2, a downstream effector of many GPCRs.
Materials:
-
A cell line expressing the potential off-target receptor.
-
This compound at various concentrations.
-
A known agonist for the receptor of interest.
-
Assay buffer.
-
Lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
A detection system (e.g., Western blot or an ELISA-based kit).
Methodology:
-
Plate the cells and allow them to adhere.
-
Starve the cells of serum to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with different concentrations of this compound, a known agonist (positive control), or vehicle.
-
After the desired incubation time, lyse the cells.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total ERK1/2 using your chosen detection method.
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal to determine the effect of this compound.
Signaling Pathway Diagram
Caption: On-target M4 receptor signaling and potential off-target pathways.
References
- 1. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. This compound, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Emraclidine Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of Emraclidine in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CVL-231) is a novel, highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine.[1] The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Q2: Which cell lines are suitable for this compound-based assays?
For studying this compound's effect on the M4 receptor, it is essential to use a cell line that endogenously or recombinantly expresses the human M4 muscarinic receptor. Commonly used and suitable cell lines include:
-
Chinese Hamster Ovary (CHO-K1) cells: These are a popular choice for stably or transiently expressing specific GPCRs, including the M4 receptor.
-
Human Embryonic Kidney (HEK293) cells: Similar to CHO-K1 cells, HEK293 cells are easily transfected and are widely used for GPCR functional assays.
Several commercial vendors provide ready-to-use cell lines stably expressing the human M4 receptor.
Q3: What is the recommended starting concentration range for this compound in a cell-based assay?
While specific in vitro potency (EC₅₀) data for this compound's potentiation effect from publicly available, peer-reviewed studies is limited, data from other selective M4 PAMs can provide a useful starting point. For example, the M4 PAM VU0467485 has an EC₅₀ of approximately 78.8 nM in a cell-based assay. Another M4 PAM, VU6016235, showed an EC₅₀ of 140 nM in human M4 expressing cells.
Based on this, a sensible approach for an initial dose-response experiment with this compound would be to test a concentration range spanning from 1 nM to 10 µM . This wide range is likely to capture the full dose-response curve, including the EC₅₀ for potentiation.
Q4: How should I prepare this compound for use in cell culture?
This compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and appropriate solvent for preparing stock solutions of this compound.
-
Stock Solution Concentration: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration in Assay: When preparing working solutions by diluting the DMSO stock in cell culture media, ensure that the final concentration of DMSO in the assay wells is kept to a minimum, ideally ≤ 0.5% , to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Low or No this compound-Mediated Potentiation of Acetylcholine Response
| Possible Cause | Troubleshooting Step |
| Suboptimal Acetylcholine Concentration | As a PAM, this compound requires the presence of an orthosteric agonist like acetylcholine to exert its effect. The potentiation will be most apparent at a sub-maximal concentration of acetylcholine. Perform a dose-response curve for acetylcholine alone to determine its EC₂₀ to EC₅₀. Use this concentration in subsequent experiments with this compound. |
| Incorrect this compound Concentration Range | The initial concentration range might be too low or too high. Perform a wider dose-response experiment, for example, from 0.1 nM to 30 µM. |
| Low M4 Receptor Expression | Verify the expression level of the M4 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. If using transient transfection, optimize the transfection efficiency. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and at an appropriate confluency. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting steps. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, it is crucial to change pipette tips between each dilution step to avoid carry-over. |
| Edge Effects | Evaporation from wells on the outer edges of the microplate can lead to increased concentrations of reagents. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier. |
| Compound Precipitation | If this compound precipitates upon dilution into aqueous cell culture media, try preparing intermediate dilutions in a co-solvent or pluronic F-127. Also, ensure the final DMSO concentration is as low as possible while maintaining solubility. |
Issue 3: High Background Signal in cAMP Assays
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines, particularly those overexpressing the M4 receptor, may exhibit agonist-independent activity, leading to a high basal level of signaling. Consider using a cell line with a lower, more physiological level of receptor expression. |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and increase the assay window. An initial concentration of 0.5 mM IBMX is often a good starting point. |
| Serum in Assay Medium | Serum can contain components that stimulate GPCRs. For cAMP assays, it is often best to perform the experiment in a serum-free medium. |
Experimental Protocols
Protocol 1: Determining the Potency of this compound in a cAMP Assay
This protocol is designed to measure the ability of this compound to potentiate the acetylcholine-induced inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably expressing the human M4 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M4 receptor
-
Complete growth medium (e.g., Ham's F-12K with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Acetylcholine (ACh)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well microplates
Methodology:
-
Cell Seeding: Seed the M4-expressing CHO-K1 cells into a 384-well white, opaque microplate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Prepare a stock solution of acetylcholine in assay buffer.
-
Prepare a stock solution of forskolin in DMSO.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the growth medium from the cell plate and replace it with 20 µL of assay buffer containing 0.5 mM IBMX.
-
Add 5 µL of the various concentrations of this compound or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Add 5 µL of acetylcholine at a predetermined EC₂₀ concentration.
-
Immediately add 5 µL of forskolin to a final concentration that stimulates a robust cAMP response (typically 1-10 µM, to be optimized).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ of this compound's potentiation effect.
-
Quantitative Data Summary:
| Parameter | Description | Recommended Starting Value/Range |
| Cell Density | Cells per well in a 384-well plate | 5,000 - 10,000 |
| This compound Concentration | Final concentration in the assay | 1 nM - 10 µM (for initial dose-response) |
| Acetylcholine Concentration | Final concentration in the assay | EC₂₀ - EC₅₀ (determined empirically) |
| Forskolin Concentration | Final concentration in the assay | 1 - 10 µM (optimized for a robust signal) |
| IBMX Concentration | Final concentration in the assay | 0.5 mM |
| Final DMSO Concentration | Maximum allowable concentration | ≤ 0.5% |
Visualizations
Caption: M4 muscarinic receptor signaling pathway activated by Acetylcholine and potentiated by this compound.
Caption: Experimental workflow for determining this compound potency in a cAMP assay.
Caption: Troubleshooting logic for addressing a lack of this compound potentiation.
References
Addressing variability in Emraclidine behavioral study results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing emraclidine in behavioral studies. Given the recent variability in clinical trial outcomes, this resource aims to assist in designing robust preclinical experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly CVL-231) is an investigational positive allosteric modulator (PAM) that selectively targets the M4 muscarinic acetylcholine receptor.[1][2] As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[3] The M4 receptor is predominantly expressed in the striatum, a brain region crucial for regulating dopamine levels.[1] By potentiating M4 receptor activity, this compound is thought to indirectly modulate dopamine signaling, which is implicated in the pathophysiology of psychosis.[3]
Q2: Why were there discrepancies between the Phase 1b and Phase 2 clinical trial results for this compound in schizophrenia?
The Phase 1b trial of this compound showed a clinically meaningful and statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score in patients with acute psychosis. However, the larger Phase 2 EMPOWER trials did not meet their primary endpoint of a statistically significant reduction in PANSS total score compared to placebo. While the exact reasons for this variability are still under analysis, potential factors could include differences in patient populations, placebo response rates, and the inherent complexities of translating findings from smaller to larger clinical trials.
Q3: What are the known side effects of this compound from clinical trials?
In clinical trials, this compound has been generally well-tolerated. The most commonly reported adverse events include headache, dry mouth, and dyspepsia. Notably, it has not been associated with significant extrapyramidal symptoms or weight gain, which are common side effects of some other antipsychotic medications.
Q4: Are there any known species differences in M4 receptor pharmacology that could affect my preclinical studies?
Yes, species differences in the potency and cooperativity of M4 PAMs have been reported. This means that a compound's effectiveness at the human M4 receptor may not directly translate to rodent models. It is crucial to characterize the in vitro pharmacology of this compound at the specific species' M4 receptor being used in your in vivo studies to ensure adequate target engagement.
Troubleshooting Guides for Preclinical Behavioral Assays
Variability in behavioral study results can arise from numerous factors. This guide addresses common issues encountered in two key behavioral paradigms for assessing antipsychotic-like activity: the Conditioned Avoidance Response (CAR) test and the Prepulse Inhibition (PPI) of the acoustic startle reflex.
Conditioned Avoidance Response (CAR) Test
The CAR test assesses a compound's ability to selectively suppress a learned avoidance behavior without causing general motor impairment. This is a hallmark of clinically effective antipsychotics.
Issue 1: High variability in avoidance responses within and between experimental groups.
-
Possible Cause: Inconsistent training or testing parameters.
-
Troubleshooting Steps:
-
Standardize Stimuli: Ensure the intensity and duration of the conditioned stimulus (e.g., light, tone) and the unconditioned stimulus (e.g., footshock) are consistent across all animals and sessions.
-
Consistent Handling: Handle all animals similarly to minimize stress-induced variability.
-
Control for Circadian Rhythms: Conduct all training and testing at the same time of day.
-
Automated Equipment: Utilize automated shuttle boxes to ensure precise timing and recording of responses.
-
Issue 2: this compound does not suppress avoidance responding at expected doses.
-
Possible Cause: Insufficient M4 receptor target engagement.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to determine the optimal dose range for this compound in your specific animal model and strain.
-
Pharmacokinetic Analysis: Ensure that the timing of the behavioral test coincides with peak brain exposure of this compound.
-
Presence of Endogenous Agonist: As a PAM, this compound's effect is dependent on the presence of acetylcholine. Factors that alter cholinergic tone in your animal model could influence the drug's efficacy. Consider co-administration with a sub-threshold dose of an orthosteric muscarinic agonist if variability persists, though this adds complexity to the experimental design.
-
Issue 3: this compound suppresses both avoidance and escape responses.
-
Possible Cause: The dose used may be causing sedation or motor impairment, which is not indicative of a specific antipsychotic-like effect.
-
Troubleshooting Steps:
-
Lower the Dose: Test a lower dose range of this compound.
-
Conduct Motor Control Tests: Use assays like the rotarod test or open field test to assess for potential motor deficits at the doses that suppress avoidance. A true antipsychotic-like effect should selectively inhibit the conditioned avoidance response without impairing the unconditioned escape response.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotic drugs can often restore these deficits.
Issue 1: High variability in startle response and/or PPI.
-
Possible Cause: Environmental factors or subject characteristics.
-
Troubleshooting Steps:
-
Control for Noise: Ensure the testing environment is quiet and free from extraneous sounds and vibrations.
-
Consistent Acclimation: Acclimate animals to the testing chambers for a standardized period before each session.
-
Consider Sex Differences: Both startle response and PPI can vary between sexes. Analyze data for males and females separately.
-
Age and Strain: The age and strain of the animal can significantly impact startle reactivity and PPI. Use a consistent age and strain throughout the study.
-
Issue 2: this compound fails to reverse a chemically-induced PPI deficit (e.g., with MK-801 or apomorphine).
-
Possible Cause: Suboptimal timing of drug administration or inappropriate challenge agent dose.
-
Troubleshooting Steps:
-
Timing of Administration: Optimize the pre-treatment interval for both this compound and the PPI-disrupting agent to ensure their peak effects coincide.
-
Dose of Challenge Agent: Ensure the dose of the disrupting agent (e.g., MK-801) produces a reliable deficit in PPI without a floor effect (i.e., complete abolition of startle) or a ceiling effect (i.e., minimal disruption).
-
This compound Dose-Response: Conduct a dose-response study for this compound's ability to reverse the PPI deficit.
-
Issue 3: Inconsistent PPI results across different testing sessions.
-
Possible Cause: Habituation or sensitization to the startle stimulus.
-
Troubleshooting Steps:
-
Vary Inter-Trial Interval: Use a variable inter-trial interval to prevent the animal from predicting the timing of the startle stimulus.
-
Randomize Trial Types: Present the different trial types (pulse alone, prepulse + pulse) in a randomized or pseudo-randomized order.
-
Data Presentation
This compound Clinical Trial Data Summary
| Study Phase | Dosing Regimen | Primary Endpoint | Key Findings |
| Phase 1b | 30 mg once daily | Change from baseline in PANSS total score | Statistically significant reduction in PANSS total score compared to placebo. |
| 20 mg twice daily | Change from baseline in PANSS total score | Statistically significant reduction in PANSS total score compared to placebo. | |
| Phase 2 (EMPOWER-1) | 10 mg once daily | Change from baseline in PANSS total score | Did not meet primary endpoint; no statistically significant difference from placebo. |
| 30 mg once daily | Change from baseline in PANSS total score | Did not meet primary endpoint; no statistically significant difference from placebo. | |
| Phase 2 (EMPOWER-2) | 15 mg once daily | Change from baseline in PANSS total score | Did not meet primary endpoint; no statistically significant difference from placebo. |
| 30 mg once daily | Change from baseline in PANSS total score | Did not meet primary endpoint; no statistically significant difference from placebo. |
Experimental Protocols
Detailed Methodology: Conditioned Avoidance Response (CAR) Test
This protocol provides a general framework for assessing the antipsychotic-like effects of this compound using the CAR test in rodents.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a conditioned stimulus (e.g., a light or a tone) and automated detection of the animal's position.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the first session.
-
Training:
-
Place the animal in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the conditioned stimulus (CS) for a set duration (e.g., 5-10 seconds).
-
If the animal moves to the other compartment during the CS presentation, this is recorded as an "avoidance response," and the trial ends.
-
If the animal does not move to the other compartment during the CS, the unconditioned stimulus (US; a mild footshock, e.g., 0.5 mA for 2-5 seconds) is delivered through the grid floor.
-
If the animal moves to the other compartment during the US, this is recorded as an "escape response."
-
If the animal fails to move to the other compartment during the US, this is recorded as an "escape failure."
-
Conduct multiple training sessions (e.g., one session per day for 5 days) with a set number of trials per session (e.g., 30-50 trials) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once animals have reached the training criterion, administer this compound or vehicle at the desired dose and route of administration.
-
Allow for a pre-treatment period based on the pharmacokinetic profile of this compound.
-
Place the animal back in the shuttle box and conduct a test session identical to the training sessions.
-
-
Data Analysis: The primary dependent variables are the number (or percentage) of avoidance responses, escape responses, and escape failures. A compound with antipsychotic-like activity is expected to selectively decrease the number of avoidance responses without significantly increasing the number of escape failures.
Detailed Methodology: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This protocol provides a general framework for assessing the effects of this compound on sensorimotor gating using the PPI test.
-
Apparatus: A startle chamber that isolates the animal from external noise and vibration, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Testing Session:
-
The session consists of a series of trials presented in a pseudo-random order with a variable inter-trial interval (e.g., 10-20 seconds).
-
Pulse-alone trials: A strong acoustic stimulus (the pulse; e.g., 120 dB for 40 ms) is presented.
-
Prepulse + pulse trials: A weaker acoustic stimulus (the prepulse; e.g., 75, 80, or 85 dB for 20 ms) is presented a short time (e.g., 100 ms) before the pulse.
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
Drug Administration:
-
For testing the direct effects of this compound on PPI, administer the compound or vehicle before the testing session.
-
For testing the ability of this compound to reverse a PPI deficit, administer the disrupting agent (e.g., MK-801) at a set time before the session, and administer this compound at a set time before the disrupting agent.
-
-
Data Analysis:
-
The startle amplitude is recorded for each trial.
-
The percentage of PPI is calculated for each prepulse intensity using the following formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] * 100
-
Mandatory Visualizations
Caption: this compound's indirect modulation of dopamine release.
Caption: Experimental workflow for the Conditioned Avoidance Response test.
Caption: Logical flow for troubleshooting PPI study variability.
References
Technical Support Center: Optimizing Emraclidine's Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on strategies to improve the oral bioavailability of Emraclidine.
Frequently Asked Questions (FAQs)
Q1: What is the currently known oral pharmacokinetic profile of this compound from clinical trials?
A1: this compound has been administered orally in clinical trials and has shown rapid absorption. In a phase 1b trial, the median time to reach maximum plasma concentration (Tmax) was approximately 1 hour.[1] Steady-state exposures have been observed to have high variability.[1] A study has also been conducted to evaluate the effect of a high-fat meal on the pharmacokinetics of this compound.[2]
Q2: Are there any ongoing studies specifically investigating different oral formulations of this compound?
A2: Yes, a Phase 1 clinical trial was completed to assess the pharmacokinetics of single oral doses of modified-release and immediate-release formulations of this compound in both fasted and fed states.[3] Researchers encountering issues with the existing formulation could consider investigating modified-release strategies to alter the absorption profile.
Q3: What are the general strategies that can be employed to improve the oral bioavailability of a drug like this compound?
A3: Broadly, strategies to enhance oral bioavailability can be categorized into medicinal chemistry approaches and formulation-based approaches.[4] Medicinal chemistry strategies include lead optimization and prodrug design. Formulation strategies focus on improving the drug's dissolution and/or membrane permeation and include the use of lipid-based delivery systems, permeation enhancers, and nanocarriers.
Q4: My in-vitro dissolution studies with this compound show poor solubility. What could be the cause and how can I address this?
A4: Poor aqueous solubility is a common reason for low oral bioavailability. To address this, you could explore formulation strategies such as creating solid dispersions, using cyclodextrins for complexation, or developing lipid-based formulations like nanoemulsions or liposomes. Altering the pH of the microenvironment to enhance solubility is another potential strategy.
Q5: I am observing high first-pass metabolism in my preclinical animal models. What are some potential solutions?
A5: High first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation. Strategies to overcome this include the use of metabolism inhibitors, although this can lead to drug-drug interactions. Another approach is to develop prodrugs that are designed to be metabolized into the active compound only after absorption, bypassing the initial metabolic sites. Encapsulating the drug in particulate carriers can also offer protection from metabolic enzymes in the gastrointestinal tract.
Troubleshooting Guides
Issue: High Variability in Plasma Concentrations in Animal Studies
Possible Cause 1: Food Effects The presence of food can significantly alter the absorption of a drug. A clinical trial has been conducted to assess the effect of a high-fat meal on this compound's pharmacokinetics.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies in both fed and fasted animal models to determine the extent of the food effect.
-
If a significant food effect is observed, consider developing a formulation that minimizes this variability, such as a lipid-based formulation.
-
Possible Cause 2: Poor Formulation Performance The physical and chemical properties of the formulation can lead to inconsistent drug release and dissolution.
-
Troubleshooting Steps:
-
Characterize the solid-state properties of your drug substance (e.g., crystallinity, particle size) and ensure they are consistent across batches.
-
Evaluate different formulation strategies, such as micronization to increase surface area or the use of solubilizing excipients.
-
Issue: Low Brain Penetration Despite Good Oral Absorption
Possible Cause 1: P-glycoprotein (P-gp) Efflux this compound is a brain-penetrant molecule. However, if you are working with a similar compound and observing low brain concentrations, it could be a substrate for efflux transporters like P-gp at the blood-brain barrier.
-
Troubleshooting Steps:
-
Perform in-vitro assays (e.g., Caco-2 permeability assay with and without a P-gp inhibitor) to determine if your compound is a P-gp substrate.
-
If it is a substrate, consider co-administration with a P-gp inhibitor in your preclinical models to confirm the mechanism.
-
Medicinal chemistry efforts could focus on modifying the structure to reduce its affinity for P-gp.
-
Data Summary
Table 1: Summary of this compound Oral Dosing Regimens from a Phase 1b Clinical Trial
| Dosing Regimen | Patient Population | Duration of Treatment |
| 5 mg once daily | Stable Schizophrenia | 14 days |
| 10 mg once daily | Stable Schizophrenia | 14 days |
| 20 mg once daily | Stable Schizophrenia | 14 days |
| 30 mg once daily | Stable Schizophrenia | 14 days |
| 5 mg twice daily | Stable Schizophrenia | 3 days |
| 10 mg twice daily | Stable Schizophrenia | 4 days |
| 20 mg twice daily | Stable Schizophrenia | 21 days |
| 30 mg once daily | Acute Schizophrenia | 6 weeks |
| 20 mg twice daily | Acute Schizophrenia | 6 weeks |
Data sourced from a two-part, randomized, double-blind, placebo-controlled, phase 1b trial.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay to Assess P-gp Efflux
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, typically for 21 days.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Test Compound Preparation: Prepare solutions of the test compound in the transport buffer at a relevant concentration.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution to the apical (A) side of the Caco-2 monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and collect samples from the apical side as described above.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Inhibitor Study (Optional): Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated transport. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Key steps affecting oral drug absorption.
References
Technical Support Center: Mitigating Potential Cardiovascular Side Effects of Emraclidine in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cardiovascular side effects of Emraclidine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the anticipated cardiovascular effects of this compound in animal models based on its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] While specific preclinical data on this compound is limited in the public domain, its mechanism suggests potential for modest and transient cardiovascular effects. Muscarinic receptor activation can influence heart rate and blood pressure.[2] Clinical trials in humans reported modest, transient increases in blood pressure and heart rate at the beginning of treatment, which subsided over time and were not considered clinically significant.[3][4] Therefore, in animal models, one might anticipate the possibility of observing similar transient changes in hemodynamic parameters.
Q2: Which animal models are most appropriate for assessing the cardiovascular safety of this compound?
A2: The choice of animal model is critical for cardiovascular safety assessment.[5] Conscious, freely moving telemetered animals are considered the gold standard.
-
Rodents (Rats): Rats are commonly used for initial safety screening due to their well-characterized physiology and the availability of established telemetry models.
-
Non-rodents (Beagle Dogs, Non-human primates): These larger animal models are required for regulatory submission and provide data that is often more translatable to humans. Dogs are frequently used for cardiovascular safety pharmacology studies.
Q3: What are the key cardiovascular parameters to monitor in animal studies with this compound?
A3: A comprehensive assessment of cardiovascular function is essential. The "core battery" of tests for cardiovascular safety includes:
-
Electrocardiogram (ECG): To assess heart rhythm, and intervals (e.g., PR, QRS, QT).
-
Blood Pressure: Systolic, diastolic, and mean arterial pressure.
-
Heart Rate.
Q4: Are there any specific mitigation strategies for potential cardiovascular side effects of M4 PAMs in a research setting?
A4: While specific mitigation strategies for this compound in animal models are not documented, general principles for managing muscarinic agonist-induced effects can be applied. These could include:
-
Dose-response relationship characterization: Carefully titrating the dose to find a therapeutic window with minimal cardiovascular effects.
-
Pharmacological countermeasures: In the event of significant, sustained cardiovascular effects, the use of a non-selective muscarinic antagonist like atropine or a more selective antagonist could be considered for research purposes to confirm the mechanism of the effect. However, this would be for mechanistic understanding rather than a co-therapy.
-
Monitoring and supportive care: Ensuring animals are closely monitored and providing supportive care if any adverse effects are observed.
Troubleshooting Guides
Troubleshooting Telemetry Data Acquisition
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Noisy or intermittent signal | - Poor electrode contact- Animal movement artifact- Radiofrequency interference- Low battery in the telemetry implant | - Check the surgical implantation site for any signs of inflammation or fluid accumulation.- Ensure the animal's cage is not near other electronic equipment.- Allow the animal to acclimate to the housing and handling procedures to reduce stress-related movement.- Check the battery life of the implant via the data acquisition software. |
| Abnormal ECG readings (not drug-related) | - Incorrect lead placement during surgery- Lead dislodgement or fracture- Animal stress | - Review surgical records for correct lead placement.- If possible, use imaging to confirm lead integrity.- Ensure a proper acclimatization period before dosing to minimize stress-induced ECG changes. |
| Unexpected changes in blood pressure or heart rate (baseline) | - Animal stress or activity- Circadian rhythm variations- Environmental disturbances | - Analyze data from the pre-dose period to establish a stable baseline.- Correlate hemodynamic changes with activity data from the telemetry implant.- Ensure a consistent and controlled environment (light-dark cycle, temperature, noise). |
Troubleshooting Unexpected Cardiovascular Findings
| Finding | Potential Cause(s) | Investigation and Mitigation Steps |
| Sustained Tachycardia (Increased Heart Rate) | - On-target M4 receptor-mediated effect- Off-target effects- Stress response | - Confirm a clear dose-response relationship.- In a non-GLP setting, consider administering a non-selective muscarinic antagonist (e.g., atropine) to see if the effect is reversed, confirming a muscarinic mechanism.- Ensure proper animal handling and acclimatization to minimize stress. |
| Sustained Hypertension (Increased Blood Pressure) | - On-target M4 receptor-mediated effect- Secondary to changes in heart rate or vascular resistance | - Analyze the relationship between blood pressure, heart rate, and any available measures of cardiac output or vascular resistance.- Consider co-administration with a standard antihypertensive agent in a research setting to explore the mechanism. |
| ECG Interval Changes (e.g., QT prolongation) | - Direct ion channel effects- Indirect effects secondary to hemodynamic changes | - Conduct in vitro ion channel screening (e.g., hERG assay) to assess direct channel interactions.- Analyze the relationship between ECG changes and heart rate. |
Experimental Protocols
Cardiovascular Telemetry in Conscious Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350g).
-
Telemetry Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant a telemetry transmitter (e.g., DSI HD-S11 or similar) into the peritoneal cavity.
-
Place the blood pressure catheter in the descending aorta via the femoral artery.
-
Position the ECG leads in a Lead II configuration.
-
Allow a minimum of a 7-day recovery period post-surgery.
-
-
Data Acquisition:
-
House rats individually in cages placed on receiver plates.
-
Record continuous data for at least 24 hours pre-dose to establish a baseline.
-
Administer this compound or vehicle orally or via the appropriate route.
-
Record continuous ECG, blood pressure, and heart rate data for at least 24 hours post-dose.
-
-
Data Analysis:
-
Analyze data in appropriate software (e.g., Ponemah).
-
Average data into appropriate time bins (e.g., 15-minute or 1-hour intervals).
-
Compare post-dose data to the pre-dose baseline and to the vehicle control group.
-
Cardiovascular Telemetry in Conscious Dogs
-
Animal Model: Male or female Beagle dogs (8-12 kg).
-
Telemetry Implantation:
-
Anesthetize the dog.
-
Surgically implant a large animal telemetry transmitter (e.g., DSI L11 or similar) in a subcutaneous pocket on the flank.
-
Place the blood pressure catheter in the descending aorta or a major artery.
-
Position ECG leads in a standard configuration.
-
Allow a minimum of a 2-week recovery period post-surgery.
-
-
Data Acquisition:
-
House dogs in a social or individual setting compatible with telemetry recording.
-
Record continuous data for at least 24 hours pre-dose.
-
Administer this compound or vehicle.
-
Record continuous data for a pre-determined period post-dose (e.g., 24-48 hours).
-
-
Data Analysis:
-
Similar to the rat protocol, analyze data using specialized software.
-
Compare post-dose cardiovascular parameters to baseline and vehicle controls.
-
Visualizations
References
- 1. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: Refinement of Emraclidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Emraclidine for higher purity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the multi-step synthesis of this compound, focusing on the key reaction types involved in the formation of its tricyclic core.
Issue 1: Low Yield in Pyrimidine Ring Formation
-
Question: We are experiencing low yields during the initial three-component reaction to form the tetrasubstituted pyrimidine core. What are the likely causes and how can we optimize this step?
-
Answer: Low yields in this step often stem from several factors related to reagent quality, reaction conditions, and potential side reactions.
-
Reagent Quality: Ensure the 3-aminocrotonitrile is of high purity and the acyl chlorides are fresh or have been properly stored to prevent hydrolysis. The presence of moisture can significantly reduce yield.
-
Reaction Conditions: The reaction temperature and time are critical. Overheating can lead to decomposition and the formation of byproducts. It is recommended to carefully control the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: A common side reaction is the self-condensation of 3-aminocrotonitrile or the formation of alternative pyrimidine isomers. To minimize these, ensure a stoichiometric balance of reactants and consider a slow, controlled addition of the acyl chloride.
-
Issue 2: Incomplete Suzuki-Miyaura Coupling
-
Question: The Suzuki-Miyaura coupling step to introduce the aryl group is showing incomplete conversion, with starting material remaining. How can we drive the reaction to completion?
-
Answer: Incomplete Suzuki-Miyaura coupling is a frequent challenge in the synthesis of complex heterocyclic compounds. Several factors can influence the efficiency of this reaction.
-
Catalyst Activity: The palladium catalyst is sensitive to air and moisture. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that the solvents are thoroughly degassed. The choice of palladium catalyst and ligand is also crucial; for heterocyclic systems, ligands such as SPhos or XPhos may offer improved performance.
-
Base and Solvent Selection: The choice of base and solvent system is critical and often substrate-dependent. A common issue is the poor solubility of the inorganic base in the organic solvent. Using a biphasic system (e.g., toluene/water or dioxane/water) with a base like potassium carbonate or cesium carbonate can be effective. The ratio of the organic solvent to water can also significantly impact the reaction rate.
-
Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition (protodeboronation) or trimerization into boroxines. Using a stable boronate ester, such as a pinacol ester, can often improve consistency and yield.
-
Issue 3: Formation of Homocoupling Byproducts in Suzuki-Miyaura Coupling
-
Question: We are observing significant amounts of homocoupled byproducts from our boronic acid starting material. What causes this and how can it be prevented?
-
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to difficult-to-remove impurities.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. It is imperative to rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
-
Catalyst System: The choice of palladium precursor and ligand can influence the extent of homocoupling. Using a pre-formed palladium(0) catalyst or ensuring the efficient in-situ reduction of a palladium(II) precursor can minimize this side reaction.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid or boronate ester (typically 1.1 to 1.5 equivalents) can help to favor the desired cross-coupling reaction over homocoupling.
-
Issue 4: Difficulty in Purifying the Final this compound Product
-
Question: We are struggling to achieve high purity of the final this compound product, with persistent impurities detected by HPLC. What purification strategies are recommended?
-
Answer: The purification of the final active pharmaceutical ingredient (API) is a critical step. A multi-pronged approach combining crystallization and chromatography is often necessary.
-
Crystallization: This is a powerful technique for removing process-related impurities. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery of this compound with high purity. Anti-solvent crystallization, where a solvent in which this compound is soluble is mixed with a solvent in which it is insoluble, can be particularly effective.
-
Column Chromatography: For the removal of closely related impurities, column chromatography is often required. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of polar compounds like this compound. The choice of stationary phase (e.g., C18) and mobile phase gradient needs to be optimized for the specific impurity profile.
-
Preparative TLC: For small-scale purification and impurity isolation for characterization, preparative Thin Layer Chromatography (TLC) can be a useful tool.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for monitoring the purity of this compound during synthesis?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is the primary analytical tool for monitoring reaction progress and assessing the purity of intermediates and the final product. HPLC provides quantitative data on the main compound and its impurities, while LC-MS helps in the identification of byproducts and degradation products by providing molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of the final product and key intermediates.
Q2: What are the likely sources of process-related impurities in the this compound synthesis?
A2: Process-related impurities can arise from various sources, including:
-
Starting materials: Impurities present in the initial reactants can be carried through the synthesis.
-
Intermediates: Unreacted intermediates from previous steps.
-
Byproducts: Formed from side reactions during the synthesis.
-
Reagents and catalysts: Residual reagents, ligands, or catalysts.
-
Degradation products: Formed if the product is unstable under the reaction or purification conditions.
Q3: How can we identify an unknown impurity detected in our HPLC analysis?
A3: The first step is to obtain the mass spectrum of the impurity using LC-MS, which will provide its molecular weight. This information, combined with knowledge of the synthetic route and potential side reactions, can often lead to a proposed structure. For definitive structural elucidation, the impurity needs to be isolated, typically using preparative HPLC or preparative TLC, and then characterized by spectroscopic techniques such as 1D and 2D NMR and high-resolution mass spectrometry (HRMS).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dried reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or boronate ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additional ligand under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute compounds of increasing hydrophobicity. A representative gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or Mass Spectrometry (ESI+).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Representative HPLC Gradient for this compound Purity Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Troubleshooting Summary for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh catalyst, ensure inert atmosphere |
| Inappropriate base/solvent | Screen different bases and solvent systems | |
| Poor quality boronic acid | Use a stable boronate ester | |
| Homocoupling | Oxygen contamination | Rigorously degas solvents |
| Suboptimal catalyst system | Use pre-formed Pd(0) catalyst | |
| Incorrect stoichiometry | Use a slight excess of boronic acid/ester |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Navigating the Translational Challenges of Emraclidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical to clinical translation of Emraclidine (CVL-231). The recent clinical trial outcomes of this selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) have highlighted significant challenges in translating preclinical findings to clinical efficacy for schizophrenia.
Frequently Asked Questions (FAQs)
Q1: What is the preclinical rationale for using this compound in schizophrenia?
A1: The preclinical rationale for this compound is based on the role of the M4 muscarinic acetylcholine receptor in modulating dopamine signaling in the striatum, a key brain region implicated in the pathophysiology of psychosis.[1][2] M4 receptors are highly expressed on striatal neurons and their activation is thought to indirectly reduce excessive dopamine release, a hallmark of schizophrenia, without directly blocking dopamine D2 receptors like typical antipsychotics.[3][4][5] Preclinical studies with M4 selective PAMs have suggested potential antipsychotic-like effects in animal models.
Q2: What were the key preclinical findings that supported the clinical development of this compound?
A2: While specific quantitative preclinical efficacy data for this compound (CVL-231) is not extensively published, it is understood that the compound demonstrated a promising profile in preclinical studies. This included high selectivity for the M4 receptor and favorable pharmacokinetic and safety profiles in animal models. It was expected to show efficacy in rodent models of psychosis, such as amphetamine-induced hyperlocomotion and prepulse inhibition of startle, which are standard assays for screening potential antipsychotic drugs.
Q3: What were the outcomes of the key clinical trials for this compound in schizophrenia?
A3: this compound has undergone Phase 1b and Phase 2 clinical trials for the treatment of acute psychosis in schizophrenia.
-
Phase 1b Trial: This earlier, smaller trial showed promising results. This compound demonstrated a statistically significant and clinically meaningful reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at 6 weeks.
-
Phase 2 EMPOWER Trials: In contrast to the Phase 1b results, the two larger Phase 2 trials (EMPOWER-1 and EMPOWER-2) did not meet their primary endpoint. They failed to show a statistically significant reduction in PANSS total score compared to placebo at week 6.
Q4: What are the potential reasons for the discrepancy between the Phase 1b and Phase 2 clinical trial results?
A4: The reasons for the conflicting results between the Phase 1b and Phase 2 trials are not definitively known but several factors could have contributed:
-
Patient Population Heterogeneity: The patient populations in the larger Phase 2 trials may have been more diverse or had different underlying disease characteristics than the smaller Phase 1b study population.
-
Placebo Response: A higher-than-expected placebo response in the Phase 2 trials could have masked a potential drug effect.
-
Dosing: While the doses in the Phase 2 trials were selected based on the Phase 1b study, they may not have been optimal for a broader patient population.
-
Statistical Power: Although the Phase 2 trials were designed to be adequately powered, the effect size of the drug may have been smaller than anticipated, requiring an even larger sample size to detect a significant difference.
Q5: What are the general challenges in translating preclinical findings for M4 receptor modulators to clinical outcomes?
A5: Several challenges are inherent in the clinical translation of M4 receptor modulators for neuropsychiatric disorders:
-
Animal Model Validity: Animal models of schizophrenia, while useful for screening, do not fully recapitulate the complex psychopathology of the human disorder. This can lead to a disconnect between preclinical efficacy and clinical outcomes.
-
Species Differences: Pharmacokinetic and pharmacodynamic differences between preclinical species and humans can affect drug exposure at the target site and the ultimate clinical response.
-
Complexity of Allosteric Modulation: The effects of positive allosteric modulators can be dependent on the endogenous levels of the natural ligand (acetylcholine in this case), which may vary between preclinical models and the human brain in a disease state.
-
Target Engagement and Biomarkers: Ensuring adequate target engagement in the brain and identifying reliable biomarkers to predict clinical response remain significant hurdles in CNS drug development.
Troubleshooting Guides for Preclinical Research
Guide 1: Unexpected Results in Amphetamine-Induced Hyperlocomotion (AIH) Assay
Issue: Your M4 PAM, expected to have antipsychotic-like properties, is not attenuating amphetamine-induced hyperlocomotion in rodents.
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure in the Brain | 1. Verify Brain Penetration: Conduct pharmacokinetic studies to confirm that your compound crosses the blood-brain barrier and reaches sufficient concentrations in the striatum. Analyze brain tissue or cerebrospinal fluid for drug levels. 2. Adjust Dosing Regimen: If brain exposure is low, consider increasing the dose or using a different formulation to enhance bioavailability and CNS penetration. |
| Suboptimal Timing of Drug Administration | 1. Determine Peak Brain Concentration: Characterize the time to maximum concentration (Tmax) of your compound in the brain. 2. Administer Pre-Amphetamine: Ensure that the M4 PAM is administered at a time point that allows it to reach its peak concentration in the brain before the administration of amphetamine. A typical pre-treatment time is 30-60 minutes. |
| Off-Target Effects | 1. Assess Receptor Selectivity: Perform in vitro receptor profiling to confirm the selectivity of your compound for the M4 receptor over other muscarinic receptor subtypes and other CNS targets. 2. Evaluate Metabolites: Investigate whether active metabolites with different pharmacological profiles are being formed in vivo. |
| Animal Strain or Species Differences | 1. Review Literature for Strain-Specific Responses: Different rodent strains can exhibit varying sensitivities to amphetamine and antipsychotic drugs. 2. Consider a Different Species: If results remain inconsistent, consider replicating the experiment in a different rodent species (e.g., mice if you are using rats, or vice versa). |
Guide 2: Inconsistent Results in Prepulse Inhibition (PPI) Assay
Issue: Your M4 PAM shows variable or no effect on reversing deficits in prepulse inhibition induced by a psychomimetic agent (e.g., apomorphine, MK-801).
| Potential Cause | Troubleshooting Steps |
| Acoustic Environment and Stimulus Parameters | 1. Calibrate Equipment: Ensure that the startle chambers are properly calibrated for sound intensity (dB) of the pulse and prepulse stimuli. 2. Optimize Inter-Stimulus Interval (ISI): The timing between the prepulse and the startle pulse is critical. Experiment with different ISIs (e.g., 30, 60, 120 ms) to find the optimal window for observing PPI. |
| Baseline Startle Response Variability | 1. Acclimatize Animals: Ensure that animals are adequately habituated to the testing apparatus to reduce anxiety-related variability in startle responses. 2. Exclude Non-Responders: Animals with very low or absent baseline startle responses should be excluded from the analysis as PPI cannot be reliably measured. |
| Choice of PPI Disrupting Agent | 1. Mechanism of Disruption: The mechanism by which PPI is disrupted can influence the effectiveness of your M4 PAM. Consider that M4 modulators may be more effective at reversing deficits induced by dopaminergic agents (like apomorphine) than by glutamatergic agents (like MK-801). 2. Dose of Disrupting Agent: Ensure you are using a dose of the disrupting agent that produces a sub-maximal deficit in PPI, allowing for the detection of a reversal by your compound. |
| Subtle Pro-convulsant Effects | 1. Monitor for Seizure Activity: Some muscarinic agents can have pro-convulsant effects at higher doses, which could interfere with the PPI response. Carefully observe animals for any signs of seizure-like behavior. |
Data Presentation
Table 1: Summary of this compound Clinical Trial Efficacy Data (PANSS Total Score)
| Trial Phase | Treatment Group | N | Baseline PANSS (Mean ± SD) | Change from Baseline at Week 6 (LS Mean, 95% CI) | Placebo-Adjusted Difference (p-value) |
| Phase 1b | This compound 30mg QD | 27 | Not Reported | -12.7 | -12.7 (p=0.023) |
| This compound 20mg BID | 27 | Not Reported | -11.1 | -11.1 (p=0.047) | |
| Placebo | 27 | Not Reported | Not Reported | - | |
| Phase 2 (EMPOWER-1) | This compound 10mg QD | 125 | 97.6 (7.65) | -14.7 (-18.1, -11.2) | Not Statistically Significant |
| This compound 30mg QD | 127 | 97.9 (7.89) | -16.5 (-20.0, -13.1) | Not Statistically Significant | |
| Placebo | 127 | 98.3 (8.16) | -13.5 (-17.0, -10.0) | - | |
| Phase 2 (EMPOWER-2) | This compound 15mg QD | 122 | 98.0 (8.49) | -18.5 (-22.0, -15.0) | Not Statistically Significant |
| This compound 30mg QD | 123 | 97.2 (7.75) | -14.2 (-17.6, -10.8) | Not Statistically Significant | |
| Placebo | 128 | 97.4 (8.22) | -16.1 (-19.4, -12.8) | - |
Data compiled from publicly available sources.
Table 2: Summary of Common Adverse Events in this compound Clinical Trials
| Adverse Event | This compound (All Doses, %) | Placebo (%) |
| Headache | ~13-15% | ~9-11% |
| Dry Mouth | ~1-9% | ~1-2% |
| Dyspepsia | ~2-8% | ~2-3% |
Data represents approximate ranges from Phase 1b and Phase 2 trials.
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the potential antipsychotic-like activity of a test compound by measuring its ability to inhibit locomotor hyperactivity induced by amphetamine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (e.g., this compound)
-
D-amphetamine sulfate
-
Vehicle for test compound and amphetamine (e.g., saline, 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual rats in the open-field chambers and allow them to habituate for 30-60 minutes.
-
Compound Administration: Administer the test compound or vehicle via the intended route (e.g., intraperitoneal, oral gavage).
-
Pre-treatment Period: Return the rats to their home cages for the pre-treatment period (e.g., 30-60 minutes, depending on the known pharmacokinetics of the test compound).
-
Amphetamine Administration: Administer D-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or vehicle.
-
Data Collection: Immediately place the rats back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute bins. Compare the total activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of potential antipsychotic-like efficacy.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle in Mice
Objective: To evaluate the effect of a test compound on sensorimotor gating deficits, a translational marker relevant to schizophrenia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (e.g., this compound)
-
PPI-disrupting agent (e.g., apomorphine, MK-801)
-
Vehicle for test compound and disrupting agent
-
Startle response measurement system with acoustic stimulation capabilities
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Compound Administration: Administer the test compound or vehicle.
-
Pre-treatment Period: Return mice to their home cages for the pre-treatment period.
-
Disrupting Agent Administration: Administer the PPI-disrupting agent or vehicle.
-
Placement in Chambers: After a short absorption period for the disrupting agent (e.g., 5-10 minutes), place the mice in the startle chambers.
-
Habituation in Chamber: Allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).
-
Testing Session: The session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling stimulus (e.g., 75-85 dB for 20 ms) presented shortly before the pulse (e.g., 30-120 ms ISI).
-
No-stimulus trials: Background noise only, to measure baseline movement. The different trial types are presented in a pseudorandom order.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as: 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) * 100]. Compare the %PPI between treatment groups using appropriate statistical methods. A significant reversal of the PPI deficit by the test compound suggests potential antipsychotic-like activity.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
Emraclidine Phase 2 Schizophrenia Trials: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals regarding the outcome of the Phase 2 clinical trials for Emraclidine in schizophrenia. On November 11, 2024, AbbVie announced that the two Phase 2 EMPOWER trials investigating this compound did not meet their primary endpoint.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound Phase 2 trials in schizophrenia?
The primary reason for the failure of the EMPOWER-1 and EMPOWER-2 Phase 2 trials was that this compound did not demonstrate a statistically significant reduction in the total score of the Positive and Negative Syndrome Scale (PANSS) compared to placebo at week 6. The PANSS is a standardized tool used to measure the severity of symptoms in individuals with schizophrenia. While there were numerical improvements in the PANSS scores for some this compound groups compared to placebo, the differences were not statistically significant.
Q2: Were there any noteworthy differences in the placebo response between the Phase 1b and Phase 2 trials?
Yes, a significant factor contributing to the Phase 2 trial outcome was a higher-than-expected placebo response. In the preceding Phase 1b trial, patients receiving placebo showed a 6.8-point improvement on the PANSS score after six weeks. In contrast, the placebo groups in the Phase 2 EMPOWER trials demonstrated much larger improvements of -13.5 and -16.1 points, respectively. This substantial placebo effect narrowed the therapeutic window to demonstrate the efficacy of this compound.
Q3: What were the specific primary endpoint results from the EMPOWER-1 and EMPOWER-2 trials?
The primary endpoint was the change from baseline in the PANSS total score at week 6. The results for both trials are summarized below.
EMPOWER-1 Trial: Change from Baseline in PANSS Total Score
| Treatment Group | N | Baseline PANSS (SD) | LS Mean Change from Baseline (95% CI) |
| Placebo | 127 | 98.3 (8.16) | -13.5 |
| This compound 10mg QD | 125 | 97.6 (7.65) | -14.7 |
| This compound 30mg QD | 127 | 97.9 (7.89) | -16.5 |
EMPOWER-2 Trial: Change from Baseline in PANSS Total Score
| Treatment Group | N | Baseline PANSS (SD) | LS Mean Change from Baseline (95% CI) |
| Placebo | 128 | 97.4 (8.22) | -16.1 |
| This compound 15mg QD | 122 | 98.0 (8.49) | -18.5 |
| This compound 30mg QD | 123 | 97.2 (7.75) | -14.2 |
Q4: Despite failing to meet the primary endpoint, how was the safety and tolerability profile of this compound?
This compound was reported to be well-tolerated in the EMPOWER trials, with a safety profile comparable to that observed in the Phase 1b study. The most commonly reported adverse events were headache, dry mouth, and dyspepsia.
Adverse Events in EMPOWER-1 and EMPOWER-2 Trials
| Adverse Event | Placebo (EMPOWER-1/2) | This compound 10mg/15mg (EMPOWER-1/2) | This compound 30mg (EMPOWER-1/2) |
| Headache | 9.4% / 10.8% | 14.1% / 14.6% | 13.2% / 13.0% |
| Dry Mouth | 2.3% / 0.8% | 3.9% / 0.8% | 9.3% / 5.3% |
| Dyspepsia | 3.1% / 1.5% | 3.9% / 3.1% | 7.8% / 2.3% |
Troubleshooting Unexpected Trial Outcomes
Issue: Discrepancy in Efficacy Between Early and Mid-Phase Trials
A common challenge in drug development is the failure to replicate promising early-phase results in larger, more robust mid-phase trials. The case of this compound, which showed a clinically meaningful and statistically significant improvement in PANSS total score in Phase 1b but not in Phase 2, highlights this issue.
Potential Causes and Troubleshooting Steps:
-
Placebo and Nocebo Effects:
-
Analysis: Scrutinize the magnitude of the placebo response in the failed trial compared to earlier studies. A significantly higher placebo response can obscure the true effect of the investigational drug.
-
Mitigation Strategies for Future Trials: Implement rigorous patient selection criteria to exclude those with high expectations of improvement. Utilize centralized raters and robust training to ensure consistent scoring and minimize inter-rater variability.
-
-
Patient Population Heterogeneity:
-
Analysis: Conduct post-hoc analyses to identify any subpopulations that may have responded differently to the treatment. Factors to consider include disease severity at baseline, genetic markers, and comorbidities.
-
Future Protocol Design: Consider enrichment strategies in future trial designs to enroll patients more likely to respond to the drug's mechanism of action.
-
-
Dose Selection:
-
Analysis: Evaluate the dose-response relationship observed in the trial. In the EMPOWER-2 trial, the 15mg dose showed a numerically greater improvement than the 30mg dose, suggesting a complex dose-response curve.
-
Further Investigation: Additional dose-ranging studies may be necessary to fully characterize the optimal therapeutic dose.
-
Experimental Protocols
EMPOWER-1 (NCT05227690) and EMPOWER-2 (NCT05227703) Phase 2 Trials
-
Study Design: These were multicenter, randomized, double-blind, placebo-controlled Phase 2 trials.
-
Participants: Adults with a diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.
-
Intervention:
-
EMPOWER-1: this compound 10 mg once daily (QD), this compound 30 mg QD, or placebo.
-
EMPOWER-2: this compound 15 mg QD, this compound 30 mg QD, or placebo.
-
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
-
Duration: 6 weeks of treatment.
Signaling Pathway and Experimental Workflow
This compound's Proposed Mechanism of Action
This compound is a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM). It is hypothesized to work by enhancing the effect of acetylcholine at M4 receptors in the brain, which in turn helps to modulate dopamine levels in key brain regions associated with psychosis, without directly blocking dopamine receptors.
Caption: Proposed mechanism of action for this compound in schizophrenia.
EMPOWER Trials Workflow
Caption: Simplified workflow of the EMPOWER Phase 2 clinical trials.
References
Validation & Comparative
A Comparative Analysis of Emraclidine and Xanomeline-Trospium (KarXT) for the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The landscape of schizophrenia treatment is undergoing a significant shift with the emergence of novel therapeutic agents targeting the muscarinic acetylcholine receptor system. This new class of drugs offers a potential alternative to the long-standing dopamine receptor antagonists, which are associated with a range of challenging side effects. This guide provides a detailed, data-driven comparison of two prominent muscarinic receptor modulators: emraclidine and xanomeline-trospium (KarXT).
Executive Summary
This compound, a selective M4 muscarinic receptor positive allosteric modulator (PAM), and xanomeline-trospium (KarXT), a combination of a preferred M1 and M4 muscarinic receptor agonist (xanomeline) and a peripherally acting muscarinic antagonist (trospium), represent two distinct strategies for modulating the cholinergic system to treat schizophrenia. Clinical trial data to date present a contrasting picture of their efficacy. KarXT has demonstrated statistically significant improvements in the Positive and Negative Syndrome Scale (PANSS) total scores in its Phase 3 trials and received FDA approval in September 2024.[1] In contrast, recent Phase 2 trials for this compound did not meet their primary endpoint of a statistically significant reduction in PANSS total score compared to placebo.[2][3] Both agents exhibit a side effect profile distinct from traditional antipsychotics, primarily characterized by cholinergic effects.
Mechanism of Action
Both this compound and KarXT exert their therapeutic effects by modulating muscarinic acetylcholine receptors, which play a crucial role in regulating neurotransmitter systems implicated in schizophrenia, including dopamine and glutamate.[1] However, their specific mechanisms of action differ significantly.
This compound is a positive allosteric modulator (PAM) that selectively targets the M4 muscarinic receptor subtype. PAMs do not activate the receptor directly but rather enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. The M4 receptor is highly expressed in the striatum, a brain region critical for dopamine signaling. By potentiating M4 receptor activity, this compound is thought to indirectly modulate dopamine release, thereby reducing psychotic symptoms without directly blocking dopamine D2 receptors, the mechanism of action of conventional antipsychotics.
Xanomeline-Trospium (KarXT) is a co-formulation of two active components. Xanomeline is an agonist that preferentially activates M1 and M4 muscarinic receptors. Activation of both M1 and M4 receptors is believed to contribute to its antipsychotic and pro-cognitive effects. M1 receptors are abundant in the cerebral cortex and hippocampus and are involved in cognitive processes, while M4 receptors in the striatum modulate dopamine release. To mitigate the peripheral cholinergic side effects of xanomeline (such as excessive salivation and gastrointestinal issues), KarXT includes trospium chloride, a peripherally restricted muscarinic antagonist that does not cross the blood-brain barrier.
Signaling Pathways
The activation of M1 and M4 receptors by these agents initiates distinct downstream signaling cascades that are thought to normalize the aberrant neural circuitry in schizophrenia.
Efficacy: A Head-to-Head Comparison
The clinical development programs for this compound (EMPOWER trials) and KarXT (EMERGENT trials) have yielded divergent results regarding their efficacy in treating acute psychosis in schizophrenia.
| Efficacy Endpoint | This compound (EMPOWER-1 & EMPOWER-2 Trials) | Xanomeline-Trospium (KarXT) (EMERGENT-2 & EMERGENT-3 Trials) |
| Primary Endpoint | Did not meet primary endpoint of statistically significant reduction in PANSS total score vs. placebo at Week 6. | Met primary endpoint with a statistically significant reduction in PANSS total score vs. placebo at Week 5. |
| Change in PANSS Total Score from Baseline | EMPOWER-1: - Placebo: -8.16- 10mg: -7.65- 30mg: -7.89EMPOWER-2: - Placebo: -8.22- 15mg: -8.49- 30mg: -7.75 | EMERGENT-2: - Placebo: -11.6- KarXT: -21.2 (p<0.0001)EMERGENT-3 (Pooled Analysis): - Placebo: -9.6- KarXT: -19.4 (p<0.0001) |
| Secondary Endpoints | Not applicable as primary endpoint was not met. | Statistically significant improvements in PANSS positive and negative subscales, and PANSS Marder negative factor score. |
Side Effect Profile
A key advantage of muscarinic modulators is their potential to avoid the metabolic and extrapyramidal side effects commonly associated with dopamine D2 receptor antagonists. However, they present a different set of adverse events, primarily related to cholinergic stimulation.
| Side Effect Category | This compound (EMPOWER-1 & EMPOWER-2 Trials) | Xanomeline-Trospium (KarXT) (EMERGENT Trials) |
| Most Common Adverse Events | Headache, dry mouth, dyspepsia. | Nausea, indigestion, constipation, vomiting, hypertension, abdominal pain, diarrhea, tachycardia, dizziness, gastroesophageal reflux. |
| Serious Adverse Events | Generally well-tolerated with a safety profile comparable to Phase 1b. | Warnings for urinary retention, increased heart rate, decreased gastric movement, and angioedema. |
| Extrapyramidal Symptoms (EPS) | Not associated with extrapyramidal side effects. | Rates of EPS were similar to placebo. |
| Weight Gain | Not associated with weight gain. | Rates of weight gain were similar to placebo. |
Experimental Protocols
This compound: EMPOWER-1 (NCT05227690) and EMPOWER-2 (NCT05227703) Trials
-
Study Design: Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Participants: Adults with a diagnosis of schizophrenia experiencing an acute exacerbation of psychosis. Key inclusion criteria included a PANSS total score between 85 and 120.
-
Intervention:
-
EMPOWER-1: this compound 10 mg once daily, this compound 30 mg once daily, or placebo.
-
EMPOWER-2: this compound 15 mg once daily, this compound 30 mg once daily, or placebo.
-
-
Duration: 6 weeks of treatment.
-
Primary Outcome: Change from baseline in PANSS total score at week 6.
Xanomeline-Trospium (KarXT): EMERGENT-2 (NCT04659161) and EMERGENT-3 (NCT04738123) Trials
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled, flexible-dose, 5-week inpatient trials.
-
Participants: Adults aged 18-65 with a diagnosis of schizophrenia experiencing a recent worsening of psychosis, a PANSS score of 80 or higher, and a Clinical Global Impression-Severity score of 4 or higher.
-
Intervention: Flexible-dose KarXT or placebo twice daily. Dosing for KarXT began at 50 mg xanomeline/20 mg trospium, with potential titration up to 125 mg xanomeline/30 mg trospium.
-
Duration: 5 weeks of treatment.
-
Primary Outcome: Change from baseline in PANSS total score at week 5.
Conclusion
This compound and xanomeline-trospium (KarXT) represent innovative approaches to schizophrenia treatment by targeting the muscarinic acetylcholine system. While both share the potential for a more favorable safety profile concerning metabolic and extrapyramidal side effects compared to traditional antipsychotics, their clinical efficacy data diverge significantly at this stage. KarXT has demonstrated robust efficacy in reducing psychotic symptoms in its Phase 3 program, leading to its recent FDA approval. In contrast, the future of this compound for the treatment of schizophrenia is less certain following the outcomes of the EMPOWER trials. Continued research and analysis of the data from these and other ongoing studies will be crucial in fully understanding the therapeutic potential and optimal use of these novel muscarinic modulators in the complex landscape of schizophrenia treatment.
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
A Comparative Analysis of Emraclidine and Other M4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for neuropsychiatric disorders, particularly schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing cholinergic signaling with the potential for greater subtype selectivity and improved side-effect profiles compared to orthosteric agonists. This guide provides a comparative analysis of Emraclidine (CVL-231), a clinical-stage M4 PAM, against other notable preclinical M4 PAMs.
Executive Summary
This compound is a highly selective M4 PAM that has undergone clinical investigation for the treatment of schizophrenia.[1][2] While its initial Phase 1b trial showed promising results in reducing symptoms, subsequent Phase 2 trials did not meet their primary endpoints.[1][3] This has prompted a closer examination of its preclinical profile in comparison to other M4 PAMs that have demonstrated efficacy in animal models. This guide synthesizes available preclinical data to offer a comparative perspective on the potency, efficacy, and selectivity of these compounds.
Data Presentation
The following tables summarize the in vitro pharmacological profiles of this compound and other key M4 PAMs. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency and Efficacy of M4 PAMs
| Compound | Assay Type | Species | EC50 (nM) | % Emax (relative to Acetylcholine) | Reference |
| This compound (CVL-231) | Calcium Mobilization (hM4/Gqi5) | Human | 73.4 | Not Reported | [4] |
| VU0467485 | Calcium Mobilization (hM4/Gqi5) | Human | 78.8 | 80.6 | |
| Calcium Mobilization (rM4/Gqi5) | Rat | 26.6 | 68.7 | ||
| VU6000918 | Calcium Mobilization (hM4) | Human | 106 | Not Reported | |
| LY2033298 | Calcium Mobilization (rM4) | Rat | 646 | 67 |
Table 2: In Vitro Selectivity of M4 PAMs
| Compound | M4 EC50 (nM) | M2 EC50 (nM) | M1, M3, M5 Activity | Reference |
| This compound (CVL-231) | 73.4 (hM4) | >10,000 | No significant activity | |
| VU0467485 | 78.8 (hM4) | >30,000 | No significant activity | |
| VU6000918 | 106 (hM4) | 220 (hM2) | Not fully reported |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating M4 PAMs.
The M4 receptor primarily couples to the Gαi/o subunit of the G protein. Upon activation by an agonist like acetylcholine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. M4 PAMs enhance the receptor's response to acetylcholine, thereby potentiating this inhibitory effect. Additionally, receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.
References
Emraclidine vs. Atypical Antipsychotics: A Comparative Analysis for Neuropsychiatric Research
A detailed guide for researchers and drug development professionals on the mechanistic and clinical profiles of the novel M4 receptor modulator, Emraclidine, in contrast to established atypical antipsychotics.
In the landscape of schizophrenia therapeutics, the recent development of this compound, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), has introduced a novel mechanistic approach, distinct from the dopamine and serotonin receptor modulation characteristic of atypical antipsychotics. This guide provides a comprehensive comparison of this compound and atypical antipsychotics, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols employed in their evaluation. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the potential and challenges of this emerging therapeutic strategy.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and atypical antipsychotics lies in their primary pharmacological targets and the subsequent signaling cascades they modulate.
This compound , as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, does not directly block dopamine receptors, the hallmark of traditional antipsychotic action.[1][2] Instead, it enhances the response of the M4 receptor to its endogenous ligand, acetylcholine.[2] The M4 receptors are strategically located in the striatum, a brain region critical for motor control and implicated in the pathophysiology of psychosis.[3] By potentiating M4 receptor signaling, this compound is hypothesized to indirectly modulate dopamine release, thereby reducing the hyperdopaminergic state associated with psychotic symptoms without the direct D2 receptor antagonism that can lead to extrapyramidal symptoms (EPS) and other side effects.[1]
In contrast, atypical antipsychotics are characterized by their multi-receptor binding profiles. Their primary mechanism of action involves the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for their antipsychotic effects, while the simultaneous 5-HT2A receptor blockade is believed to mitigate some of the adverse effects associated with D2 antagonism, such as EPS, and may contribute to their efficacy in treating negative symptoms and cognitive deficits. Different atypical antipsychotics also exhibit varying affinities for other receptors, including other serotonin, dopamine, histamine, and adrenergic receptors, which contributes to their diverse clinical and side-effect profiles.
Figure 1: Simplified signaling pathways of this compound and atypical antipsychotics.
Clinical Efficacy: A Look at the Data
Direct head-to-head clinical trials comparing this compound with atypical antipsychotics are not yet available. Therefore, this comparison is based on the results of placebo-controlled trials for this compound and the established efficacy of the atypical antipsychotic class.
This compound Clinical Trial Data
The Phase 2 EMPOWER program, consisting of the EMPOWER-1 and EMPOWER-2 trials, evaluated the efficacy and safety of this compound in adults with schizophrenia experiencing an acute exacerbation of psychotic symptoms. Unfortunately, both trials did not meet their primary endpoint of a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at week 6.
| Trial | Treatment Group | N | Baseline PANSS (SD) | LS Mean Change from Baseline (95% CI) |
| EMPOWER-1 | Placebo | 127 | 98.3 (8.16) | -13.5 (-17.0, -10.0) |
| This compound 10mg QD | 125 | 97.6 (7.65) | -14.7 (-18.1, -11.2) | |
| This compound 30mg QD | 127 | 97.9 (7.89) | -16.5 (-20.0, -13.1) | |
| EMPOWER-2 | Placebo | 128 | 97.4 (8.22) | -16.1 (-19.4, -12.8) |
| This compound 15mg QD | 122 | 98.0 (8.49) | -18.5 (-22.0, -15.0) | |
| This compound 30mg QD | 123 | 97.2 (7.75) | -14.2 (not provided) |
Data sourced from AbbVie's press release on the EMPOWER trials.
Prior to the Phase 2 trials, a Phase 1b study had shown a statistically significant improvement in PANSS total score with this compound compared to placebo. In this earlier trial, the 30 mg once-daily dose resulted in a mean reduction of 12.7 points more than placebo.
Atypical Antipsychotics Efficacy
Atypical antipsychotics as a class have demonstrated robust efficacy in reducing the symptoms of schizophrenia in numerous clinical trials. They are the standard of care for the treatment of this disorder. While individual agents vary in their efficacy profiles, they have consistently shown superiority over placebo in reducing PANSS total scores, with typical effect sizes being moderate to large.
Safety and Tolerability Profile
A key differentiating factor between this compound and atypical antipsychotics is their side-effect profiles, which are directly linked to their mechanisms of action.
This compound Safety Data
In the EMPOWER trials, this compound was generally well-tolerated, with a safety profile consistent with the earlier Phase 1b study. The most commonly reported adverse events were headache, dry mouth, and dyspepsia. Notably, there were no meaningful differences in extrapyramidal symptoms or weight gain compared with placebo.
| Adverse Event | Placebo (EMPOWER-1/2) | This compound 10mg (EMPOWER-1) | This compound 15mg (EMPOWER-2) | This compound 30mg (EMPOWER-1/2) |
| Headache | 9.4% / 10.8% | 14.1% | 14.6% | 13.2% / 13.0% |
| Dry Mouth | 2.3% / 0.8% | 3.9% | 0.8% | 9.3% / 5.3% |
| Dyspepsia | 3.1% / 1.5% | 3.9% | 3.1% | 7.8% / 2.3% |
Data sourced from AbbVie's press release on the EMPOWER trials.
Atypical Antipsychotics Side Effects
The side-effect profile of atypical antipsychotics is more complex and varied due to their multi-receptor activity. Common side effects can include:
-
Metabolic: Weight gain, dyslipidemia, and an increased risk of type 2 diabetes.
-
Extrapyramidal Symptoms (EPS): While generally lower than with typical antipsychotics, the risk of akathisia, parkinsonism, and dystonia still exists.
-
Cardiovascular: Orthostatic hypotension, tachycardia, and QTc prolongation.
-
Sedation: Often due to histamine H1 receptor antagonism.
-
Hyperprolactinemia: Caused by dopamine D2 receptor blockade in the tuberoinfundibular pathway.
Experimental Protocols
Understanding the methodologies used to evaluate these compounds is crucial for interpreting the results.
This compound EMPOWER Trials Protocol
The EMPOWER program consisted of two Phase 2, randomized, double-blind, placebo-controlled trials (EMPOWER-1 and EMPOWER-2) in adults with schizophrenia experiencing an acute exacerbation of psychotic symptoms.
Figure 2: Simplified workflow of the this compound EMPOWER Phase 2 trials.
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
-
Key Inclusion Criteria: Adults aged 18-65 with a diagnosis of schizophrenia (DSM-5) experiencing an acute exacerbation of psychosis.
-
Key Exclusion Criteria: Significant or unstable medical conditions, substance use disorder within the past 6 months.
General Protocol for Atypical Antipsychotic Trials
Phase 2 and 3 trials for atypical antipsychotics typically follow a similar structure to the EMPOWER trials, often with the inclusion of an active comparator arm in Phase 3 studies.
-
Design: Randomized, double-blind, placebo-controlled, and often active-controlled.
-
Duration: Typically 4 to 8 weeks for acute efficacy studies.
-
Primary Endpoint: Change from baseline in PANSS or Brief Psychiatric Rating Scale (BPRS) total score.
-
Secondary Endpoints: Clinical Global Impression (CGI) scores, response rates, and measures of negative symptoms and cognition.
-
Safety Assessments: Monitoring for EPS (e.g., using the Simpson-Angus Scale, Barnes Akathisia Rating Scale), weight, metabolic parameters, and electrocardiograms.
Conclusion and Future Directions
This compound represents a novel and mechanistically distinct approach to the treatment of schizophrenia. While the recent Phase 2 results are disappointing, the favorable safety and tolerability profile, particularly the lack of extrapyramidal and metabolic side effects, highlights the potential of targeting the M4 muscarinic receptor. Further analysis of the EMPOWER trial data is needed to understand the reasons for the lack of efficacy and to determine the future of this compound's development.
For researchers and drug development professionals, the story of this compound underscores the challenges of translating novel mechanisms into clinical efficacy for complex neuropsychiatric disorders. The comparison with atypical antipsychotics illuminates the trade-offs between established, multi-receptor-targeting agents with known efficacy and side-effect profiles, and novel, highly selective agents that may offer a better-tolerated but potentially less efficacious alternative. The ongoing exploration of non-dopaminergic pathways remains a critical frontier in the quest for improved treatments for schizophrenia.
References
A Comparative Guide to Emraclidine's M4 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emraclidine's (also known as CVL-231) selectivity for the M4 muscarinic acetylcholine receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). The following sections present supporting experimental data, detailed methodologies for the key experiments, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Receptor Selectivity
This compound is a positive allosteric modulator (PAM) that demonstrates high selectivity for the M4 muscarinic receptor.[1][2] This selectivity is critical for its targeted therapeutic action while minimizing off-target effects associated with non-selective muscarinic agonists. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound across the five human muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | >10,000 |
| M2 | >10,000 |
| M3 | >10,000 |
| M4 | 3.3 |
| M5 | >10,000 |
Data represents the mean of multiple experiments. A higher Ki value indicates lower binding affinity.
Table 2: Functional Potency of this compound at Human Muscarinic Receptors
| Receptor Subtype | Functional Potency (EC50) in nM |
| M1 | >10,000 |
| M2 | >10,000 |
| M3 | >10,000 |
| M4 | 190 |
| M5 | >10,000 |
Data represents the mean of multiple experiments. EC50 values were determined in the presence of a sub-maximal concentration of acetylcholine (ACh). A higher EC50 value indicates lower functional potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited to determine the binding affinity and functional potency of this compound.
Radioligand Binding Assays (for Ki determination)
This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
-
Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) were used. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, was used as the radioligand.
-
Assay Procedure:
-
Cell membranes were incubated with a fixed concentration of [³H]-NMS.
-
Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptors.
-
The incubation was carried out at room temperature for a specified period to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The amount of radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.
-
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (for EC50 determination)
These assays measure the ability of a compound to modulate the function of a receptor in a cellular context.
-
M1, M3, and M5 Receptor Activity (Calcium Flux Assay):
-
Principle: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels.
-
Procedure:
-
CHO cells expressing M1, M3, or M5 receptors were loaded with a calcium-sensitive fluorescent dye.
-
A sub-maximal concentration of acetylcholine (ACh) was added to the cells.
-
Increasing concentrations of this compound were then added.
-
Changes in intracellular calcium concentration were measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration-response curves were plotted, and the EC50 values (the concentration of this compound that produces 50% of the maximal response) were determined.
-
-
M2 and M4 Receptor Activity (cAMP Assay):
-
Principle: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
CHO cells expressing M2 or M4 receptors were stimulated with forskolin to increase basal cAMP levels.
-
A sub-maximal concentration of acetylcholine (ACh) was added.
-
Increasing concentrations of this compound were then added.
-
Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: The concentration-response curves for the inhibition of cAMP production were plotted, and the EC50 values were determined.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways of the different muscarinic receptor subtypes.
Experimental Workflow
The following diagram outlines the general workflow for determining the selectivity of a compound for muscarinic receptor subtypes.
References
Cross-study comparison of Emraclidine Phase 1 and Phase 2 results
A Comparative Analysis of Emraclidine Phase 1 and Phase 2 Clinical Trial Outcomes in Schizophrenia
This guide provides a detailed comparison of the clinical trial results for this compound, a novel M4-selective positive allosteric modulator, from its Phase 1b and Phase 2 (EMPOWER-1 and EMPOWER-2) studies in patients with schizophrenia. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of the compound's clinical trajectory.
Mechanism of Action
This compound is a positive allosteric modulator that demonstrates high selectivity for the muscarinic acetylcholine receptor M4 subtype.[1] These M4 receptors are predominantly expressed in the striatum, a key brain region for regulating acetylcholine and dopamine levels.[1] An imbalance in these neurotransmitters has been associated with psychotic symptoms in schizophrenia.[1] By selectively activating M4 receptors, this compound is designed to indirectly modulate and reduce excessive dopamine signaling in the striatum.[2][3] This mechanism of action is distinct from current antipsychotics that primarily act by directly blocking dopamine D2 receptors. It is hypothesized that this selective targeting of M4 receptors could reduce psychotic symptoms while potentially minimizing the adverse effects associated with direct dopamine, serotonin, or histamine receptor blockade.
Clinical Trial Experimental Protocols
The clinical development of this compound for schizophrenia involved a two-part Phase 1b trial followed by two Phase 2 trials, EMPOWER-1 and EMPOWER-2.
Phase 1b Trial (NCT04136873)
-
Study Design: A two-part, randomized, double-blind, placebo-controlled trial.
-
Part A: A multiple ascending-dose study in participants with stable schizophrenia to assess safety, tolerability, and pharmacokinetics. Five cohorts received ascending oral doses from 5-40 mg.
-
Part B: A study in adults with acute schizophrenia, randomized 1:1:1 to receive either this compound 30 mg once daily (QD), this compound 20 mg twice daily (BID), or a placebo for 6 weeks.
-
-
Participant Criteria:
-
Part A: Adults aged 18-50 with a primary diagnosis of stable schizophrenia.
-
Part B: Adults aged 18-55 with a primary diagnosis of schizophrenia experiencing an acute exacerbation of symptoms within two months of screening, a Positive and Negative Syndrome Scale (PANSS) score of ≥80, and a Clinical Global Impressions - Severity (CGI-S) score of ≥4.
-
-
Primary Endpoint: The primary endpoint for the trial was to assess the safety and tolerability of this compound.
Phase 2 Trials (EMPOWER-1 and EMPOWER-2)
-
Study Design: Two adequately-powered, placebo-controlled Phase 2 trials (EMPOWER-1: NCT05227690, EMPOWER-2: NCT05227703). The trials investigated this compound as a once-daily, oral monotherapy.
-
Participant Criteria: Adults with schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.
-
Dosages:
-
EMPOWER-1: this compound 10 mg QD and 30 mg QD versus placebo.
-
EMPOWER-2: this compound 15 mg QD and 30 mg QD versus placebo.
-
-
Primary Endpoint: The primary endpoint for both trials was a statistically significant reduction in the change from baseline in the PANSS total score compared to the placebo group at week 6.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Phase 1b and Phase 2 clinical trials of this compound.
Efficacy Results: Change in PANSS Total Score
| Trial | Treatment Group | N | Baseline PANSS (SD) | LS Mean Change from Baseline (95% CI) | LS Mean Difference vs. Placebo (p-value) |
| Phase 1b | This compound 30mg QD | 27 | N/A | N/A | -12.7 (p=0.023) |
| This compound 20mg BID | 27 | N/A | N/A | -11.1 (p=0.047) | |
| Placebo | 27 | N/A | N/A | N/A | |
| EMPOWER-1 | This compound 10mg QD | 125 | 97.6 (7.65) | -14.7 | N/A |
| This compound 30mg QD | 127 | 97.9 (7.89) | -16.5 | N/A | |
| Placebo | 127 | 98.3 (8.16) | -13.5 | N/A | |
| EMPOWER-2 | This compound 15mg QD | 122 | 98.0 (8.49) | -18.5 (-22.0, -15.0) | N/A |
| This compound 30mg QD | 123 | 97.2 (7.75) | -14.2 | N/A | |
| Placebo | 128 | 97.4 (8.22) | -16.1 (-19.4, -12.8) | N/A |
SD: Standard Deviation; LS Mean: Least Squares Mean; CI: Confidence Interval; QD: Once Daily; BID: Twice Daily.
Safety and Tolerability: Common Adverse Events
| Trial | Adverse Event | This compound Group(s) | Placebo Group |
| Phase 1b | Any AE | 54% (Combined Doses) | 52% |
| Headache | 28% (Combined Doses) | 26% | |
| EMPOWER-1 | Headache | 14.1% (10mg), 13.2% (30mg) | 9.4% |
| Dry Mouth | 3.9% (10mg), 9.3% (30mg) | 2.3% | |
| Dyspepsia | 3.9% (10mg), 7.8% (30mg) | 3.1% | |
| EMPOWER-2 | Headache | 14.6% (15mg), 13.0% (30mg) | 10.8% |
| Dry Mouth | 0.8% (15mg), 5.3% (30mg) | 0.8% | |
| Dyspepsia | 3.1% (15mg), 2.3% (30mg) | 1.5% |
AE: Adverse Event
Comparative Discussion
The Phase 1b trial of this compound showed promising results, with both the 30 mg once-daily and 20 mg twice-daily doses demonstrating clinically meaningful and statistically significant improvements in PANSS total scores compared to placebo after six weeks. The treatment was also generally well-tolerated. The most frequently reported adverse event was headache, with a comparable incidence between the this compound and placebo groups. Notably, there were no significant differences observed in gastrointestinal side effects, extrapyramidal symptoms, or weight gain, which are often concerns with existing antipsychotic medications. Modest and transient increases in blood pressure and heart rate were noted upon treatment initiation but were not considered clinically meaningful by the end of the 6-week treatment period.
In contrast to the encouraging Phase 1b findings, the two larger Phase 2 EMPOWER trials did not meet their primary endpoint. Neither EMPOWER-1 nor EMPOWER-2 demonstrated a statistically significant reduction in the change from baseline in PANSS total score for any of the this compound doses (10 mg, 15 mg, and 30 mg once daily) when compared to placebo at week 6.
Despite the lack of efficacy on the primary endpoint in the Phase 2 studies, the safety and tolerability profile of this compound remained consistent with the Phase 1b trial. The most common adverse events reported were headache, dry mouth, and dyspepsia.
References
Comparing the safety profile of Emraclidine to D2 receptor antagonists
A Comparative Analysis of the Safety Profiles of Emraclidine and D2 Receptor Antagonists
This guide provides an objective comparison of the safety profiles of this compound, a novel M4-selective positive allosteric modulator, and conventional D2 receptor antagonists, the cornerstone of antipsychotic treatment for decades. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and underlying mechanisms.
Introduction: A Paradigm Shift in Antipsychotic Development
For many years, the primary strategy for treating psychosis, particularly in schizophrenia, has been the direct blockade of dopamine D2 receptors in the brain.[1][2] This approach, utilized by both typical (first-generation) and atypical (second-generation) antipsychotics, is effective in mitigating positive symptoms like hallucinations and delusions.[3][4] However, this direct antagonism is also responsible for a wide array of debilitating side effects, including motor disorders and metabolic issues, which often lead to poor patient compliance.[1]
This compound (formerly CVL-231) represents a departure from this direct D2 antagonism. It is a positive allosteric modulator (PAM) that selectively targets the M4 muscarinic acetylcholine receptor. By modulating the cholinergic system, this compound indirectly regulates dopamine levels in key brain regions, offering the potential for antipsychotic efficacy without the adverse effects associated with direct D2 receptor blockade. Although recent Phase 2 trials did not meet their primary efficacy endpoints, the safety and tolerability data gathered remain of significant interest for the future of neuropsychiatric drug development.
Comparative Mechanism of Action
The fundamental difference in the safety profiles of this compound and D2 receptor antagonists stems from their distinct mechanisms of action.
This compound: Indirect Dopamine Modulation this compound acts as a PAM at the M4 receptor, meaning it binds to a site on the receptor distinct from the acetylcholine binding site and enhances the receptor's response to its natural ligand. M4 receptors are highly expressed in the striatum, a brain region critical for dopamine signaling. Activation of these M4 receptors is believed to reduce acetylcholine release, which in turn indirectly modulates and normalizes dopamine levels, thereby reducing the hyperdopaminergic state associated with psychosis without blocking dopamine receptors directly.
D2 Receptor Antagonists: Direct Dopamine Blockade Typical and atypical antipsychotics bind directly to and block D2 receptors in various dopamine pathways in the brain. While this blockade in the mesolimbic pathway is therapeutic for positive symptoms, antagonism in other pathways, such as the nigrostriatal and tuberoinfundibular pathways, leads to significant adverse effects. Atypical antipsychotics also interact with other receptors, such as serotonin 5-HT2A, which contributes to their different side-effect profile compared to typicals, but D2 blockade remains a core component of their action.
References
A Comparative Analysis of Receptor Binding Profiles: Emraclidine and Xanomeline
For Immediate Release
This guide provides a detailed, data-driven comparison of the receptor binding characteristics of two key compounds in development for neuropsychiatric disorders: Emraclidine and Xanomeline. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their distinct pharmacological profiles.
Executive Summary
This compound and Xanomeline represent two different approaches to modulating the muscarinic acetylcholine receptor system. This compound is a highly selective M4 receptor positive allosteric modulator (PAM), meaning it only enhances the activity of the M4 receptor in the presence of the endogenous ligand, acetylcholine. In contrast, Xanomeline is an agonist that directly activates multiple muscarinic receptor subtypes, with a preference for M1 and M4 receptors. This fundamental difference in their mechanism of action leads to distinct receptor interaction profiles and potential therapeutic and side-effect profiles.
Data Presentation: Receptor Binding Affinities
The following table summarizes the quantitative data on the binding affinities of this compound and Xanomeline for various neurotransmitter receptors. Affinities are presented as the inhibitor constant (Kᵢ) or the half-maximal effective concentration (EC₅₀). Lower values indicate a higher affinity or potency.
| Receptor Subtype | This compound (CVL-231) | Xanomeline |
| Muscarinic Receptors | ||
| M1 | >30,000 nM (EC₅₀, No activity) | ~2-15 nM (Kᵢ)[1]; 294 nM (Kᵢ)[2] |
| M2 | >30,000 nM (EC₅₀, No activity) | ~30s nM or higher (Kᵢ)[1]; 296 nM (Kᵢ)[2] |
| M3 | >30,000 nM (EC₅₀, No activity) | ~30s nM or higher (Kᵢ)[1] |
| M4 | 33 nM (EC₅₀, PAM activity) | ~2-15 nM (Kᵢ) |
| M5 | >30,000 nM (EC₅₀, No activity) | ~30s nM or higher (Kᵢ) |
| Serotonin Receptors | ||
| 5-HT₁ | No significant activity reported | >120 nM (Kᵢ) |
| 5-HT₂ | No significant activity reported | >120 nM (Kᵢ) |
Note: Kᵢ values for Xanomeline can vary between studies based on the specific experimental conditions and cell types used.
Mechanism of Action and Signaling Pathways
The distinct receptor binding profiles of this compound and Xanomeline translate into different mechanisms of action at the cellular level.
This compound acts as a Positive Allosteric Modulator (PAM) specifically at the M4 receptor. It binds to a site on the receptor that is different from the binding site of the natural agonist, acetylcholine (ACh), known as an allosteric site. This binding event does not activate the receptor on its own but enhances the receptor's response when ACh is also bound. The M4 receptor is a Gᵢ/ₒ-coupled receptor, and its potentiation by this compound leads to an enhanced inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This selective modulation of the M4 receptor is hypothesized to indirectly regulate dopamine levels in the striatum, a key brain region implicated in psychosis.
Xanomeline is a direct agonist at muscarinic receptors, with functional preference for the M1 and M4 subtypes. As an agonist, it binds to the same site as acetylcholine (the orthosteric site) and directly activates the receptor. Activation of the Gₐ/₁₁-coupled M1 receptor stimulates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilizes intracellular calcium. Activation of the Gᵢ/ₒ-coupled M4 receptor, similar to its modulation by this compound, leads to the inhibition of adenylyl cyclase. Xanomeline's broader spectrum of activity also includes interactions with M2, M3, and M5 receptors at higher concentrations, as well as off-target activity at serotonin receptors.
Caption: Signaling pathways for this compound and Xanomeline.
Experimental Protocols
The binding affinity and functional activity data presented in this guide are typically determined through a series of standardized in vitro assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Principle: This method measures the ability of an unlabeled compound (this compound or Xanomeline) to compete with a radiolabeled ligand (e.g., [³H]N-methylscopolamine or [³H]NMS) for binding to the target receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes from cell lines engineered to express a specific muscarinic receptor subtype (e.g., CHO-hM1 cells) are prepared.
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assays for Receptor Activation
Functional assays measure the cellular response following the binding of a compound to its target receptor, determining its efficacy (e.g., agonist, antagonist, PAM).
-
Calcium Mobilization Assay (for Gₐ-coupled receptors like M1):
-
Principle: This assay measures the increase in intracellular calcium concentration that occurs upon the activation of Gₐ-coupled receptors.
-
Methodology:
-
Cells expressing the target receptor (e.g., M1) are loaded with a calcium-sensitive fluorescent dye.
-
The test compound is added to the cells.
-
A fluorescence plate reader measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is calculated. For a PAM like this compound, this assay would be run in the presence of a fixed, low concentration of an agonist like ACh to observe potentiation.
-
-
-
cAMP Accumulation Assay (for Gᵢ-coupled receptors like M4):
-
Principle: This assay measures the decrease in intracellular cyclic AMP (cAMP) levels following the activation of Gᵢ-coupled receptors.
-
Methodology:
-
Cells expressing the M4 receptor are first stimulated with forskolin to increase intracellular cAMP levels.
-
The test compound is then added.
-
Following incubation, the cells are lysed, and the amount of cAMP is quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
A decrease in the forskolin-stimulated cAMP level indicates activation of the Gᵢ-coupled M4 receptor. The EC₅₀ for this inhibitory effect is then determined.
-
-
Caption: General workflows for binding and functional assays.
References
Safety Operating Guide
Safe Disposal of Emraclidine: A Procedural Guide for Laboratory Professionals
Emraclidine, an investigational drug, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste management.
This compound Hazard Profile
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard classifications as outlined in its Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| (Single Exposure, Respiratory Tract Irritation) |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of unused, expired, or contaminated this compound in a research setting.
Personal Protective Equipment (PPE)
Due to its hazardous properties, appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective, impervious gloves.
-
Body Protection: An impervious lab coat or clothing.
-
Respiratory Protection: A suitable respirator should be used to avoid inhaling dust or fumes, especially when handling the powdered form of the compound.
Waste Segregation and Containment
Proper segregation of chemical waste is critical.
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, vials), into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a separate, leak-proof hazardous waste container. An absorbent material, such as kitty litter, can be added to the container for liquid waste.
Disposal of Unused or Expired this compound
Unused or expired this compound must be disposed of as hazardous pharmaceutical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department to determine if the medication is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.
-
Do not dispose of this compound down the drain or in regular trash. Sewering of hazardous pharmaceutical waste is prohibited.
-
Arrange for pickup and disposal through your institution's approved hazardous waste management vendor. The primary method for the final disposition of hazardous pharmaceutical waste is incineration at a licensed facility.
Decontamination of Work Surfaces
-
After handling and packaging this compound for disposal, thoroughly decontaminate all work surfaces.
-
Use a suitable cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
Record Keeping
Maintain accurate records of all disposed this compound, in line with institutional and regulatory requirements for investigational drug products. This documentation should include:
-
Name of the compound (this compound)
-
Quantity disposed of
-
Date of disposal
-
Method of disposal
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Emraclidine
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Emraclidine. Adherence to these protocols is essential to ensure personal safety and prevent accidental exposure.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data sheets indicate that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some safety data sheets also classify it as toxic when in contact with the skin. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory for all personnel handling this substance.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for handling this compound, based on the potential routes of exposure.
| Exposure Route | Required PPE | Specifications |
| Dermal (Skin) | Protective Gloves | Impervious gloves should be worn. |
| Protective Clothing | An impervious lab coat or gown is necessary to protect the skin. | |
| Ocular (Eyes) | Eye Protection | Safety goggles with side-shields are required to prevent eye contact. |
| Respiratory | Respiratory Protection | A suitable respirator should be used, particularly in situations where dust or aerosols may be generated. |
Operational Procedures for Handling this compound
Engineering Controls:
-
Work in a well-ventilated area.
-
The use of a fume hood or other appropriate exhaust ventilation is recommended.[2]
-
Ensure that a safety shower and eye wash station are readily accessible.[1]
Safe Handling Practices:
-
Avoid breathing any dust, fumes, gases, mists, vapors, or sprays of this compound.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands and any exposed skin thoroughly after handling the compound.
-
Contaminated clothing should be removed and washed before reuse.
Emergency and Disposal Protocols
In Case of Accidental Exposure:
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and ensure they are in a position comfortable for breathing. If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan:
-
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
